SR-1277
Description
Properties
Molecular Formula |
C21H19N9O3S |
|---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
2-morpholin-4-yl-N-[(4-nitro-1H-benzimidazol-2-yl)methyl]-9-thiophen-3-ylpurin-6-amine |
InChI |
InChI=1S/C21H19N9O3S/c31-30(32)15-3-1-2-14-17(15)25-16(24-14)10-22-19-18-20(29(12-23-18)13-4-9-34-11-13)27-21(26-19)28-5-7-33-8-6-28/h1-4,9,11-12H,5-8,10H2,(H,24,25)(H,22,26,27) |
InChI Key |
FLKHSCQMBSUMSH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=C3C(=N2)N(C=N3)C4=CSC=C4)NCC5=NC6=C(N5)C=CC=C6[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
The Potential Role of SR-1277 in G2/M Checkpoint Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-1277 is a potent, multi-targeted kinase inhibitor with significant potential in oncology. While direct studies on its role in the G2/M checkpoint are not yet available, its inhibitory profile against key cell cycle regulators—including Casein Kinase 1δ/ε (CK1δ/ε), FMS-like Tyrosine Kinase 3 (FLT3), and Cyclin-Dependent Kinases 4, 6, and 9 (CDK4/6/9)—strongly suggests a potential influence on this critical cell cycle transition. This technical guide synthesizes the available preclinical data on inhibitors of this compound's primary targets to build a scientifically-grounded hypothesis for its mechanism of action at the G2/M checkpoint. Detailed experimental protocols for assessing cell cycle effects are provided, along with quantitative data from representative studies on FLT3 and CDK9 inhibitors to serve as a benchmark for future investigations of this compound.
Introduction to this compound and the G2/M Checkpoint
This compound is a selective, ATP-competitive inhibitor with demonstrated activity against a panel of kinases implicated in cancer cell proliferation and survival. Its known targets include CK1δ (IC50 = 49 nM), CK1ε (IC50 = 260 nM), FLT3 (IC50 = 305 nM), CDK4/cyclin D1 (IC50 = 1340 nM), CDK6/cyclin D3 (IC50 = 311 nM), and CDK9/cyclin K (IC50 = 109 nM). The G2/M checkpoint is a critical regulatory node in the cell cycle, ensuring that cells do not enter mitosis with damaged or incompletely replicated DNA. Defects in this checkpoint are common in cancer, making it an attractive target for therapeutic intervention. Given this compound's inhibition of multiple kinases with roles in cell cycle control, it is plausible that this compound exerts a regulatory effect on the G2/M transition.
Postulated Signaling Pathways of this compound in G2/M Regulation
Based on its known targets, this compound may influence the G2/M checkpoint through several interconnected pathways. The inhibition of FLT3 and CDK9, in particular, has been shown to induce G2/M arrest in various cancer cell lines.
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FLT3 Inhibition: Constitutively active FLT3 mutants, common in acute myeloid leukemia (AML), can promote cell cycle progression. Inhibition of FLT3 has been demonstrated to cause a G2/M phase arrest, suggesting that this compound could phenocopy this effect in FLT3-driven cancers.
-
CDK9 Inhibition: As a component of the positive transcription elongation factor b (P-TEFb), CDK9 is crucial for the transcription of short-lived anti-apoptotic proteins and cell cycle regulators. Inhibition of CDK9 can lead to the downregulation of these proteins, resulting in cell cycle arrest, often at the G2/M boundary.
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CK1δ/ε Inhibition: CK1δ is known to accumulate in an inactive, phosphorylated state during the G2/M phase and plays a role in the phosphorylation of Wee1, a key regulator of the G2/M transition. Inhibition of CK1δ could therefore disrupt the normal timing of entry into mitosis.
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CDK4/6 Inhibition: While primarily known for their role in the G1/S transition, some evidence suggests that in cancer cells with a compromised G1 checkpoint, there is an increased reliance on the G2/M checkpoint. In such contexts, inhibition of CDK4/6 may indirectly influence G2/M progression.
The following diagram illustrates the potential signaling pathways through which this compound may exert its effects on the G2/M checkpoint.
An In-Depth Technical Guide to SR-1277: A Novel Regulator of Wee1 Kinase Stability
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SR-1277 is a potent and selective small molecule inhibitor of Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε). Its primary mechanism of action is the stabilization of the Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint. Unlike direct Wee1 kinase inhibitors, this compound functions by preventing the CK1δ/ε-mediated phosphorylation of Wee1, which is a prerequisite for its recognition by the SCF/β-TrCP E3 ubiquitin ligase complex and subsequent proteasomal degradation. This stabilization of Wee1 leads to increased inhibitory phosphorylation of CDK1, resulting in a G2/M cell cycle arrest. This whitepaper provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.
Introduction to Wee1 Kinase and its Regulation
Wee1 kinase is a nuclear tyrosine kinase that plays a pivotal role in cell cycle regulation, specifically at the G2/M checkpoint.[1] Its primary function is to inhibit the activity of Cyclin-Dependent Kinase 1 (CDK1), the master regulator of mitotic entry.[1] Wee1 accomplishes this by phosphorylating CDK1 at two inhibitory sites, Tyrosine 15 and Threonine 14.[2] This inhibitory phosphorylation prevents the activation of the CDK1/Cyclin B complex, thereby halting the cell cycle in the G2 phase to allow for DNA repair or to ensure proper cell size before entry into mitosis.[1]
The cellular levels and activity of Wee1 are tightly controlled. One of the key regulatory mechanisms is through protein degradation mediated by the ubiquitin-proteasome system.[3] This process is initiated by the phosphorylation of Wee1 by several kinases, including Polo-like kinase 1 (Plk1), CDK1 itself, and Casein Kinase 2 (CK2).[4][5] These phosphorylation events create a recognition site for the β-TrCP (beta-transducin repeat-containing protein), the substrate recognition component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex.[3] Upon binding, Wee1 is polyubiquitinated and targeted for degradation by the 26S proteasome.[3]
Recent evidence has identified Casein Kinase 1δ (CK1δ) and CK1ε as key players in this degradation pathway.[1] CK1δ/ε-mediated phosphorylation of Wee1 is a critical step that primes it for recognition by β-TrCP.[1]
This compound: A Potent Inhibitor of Wee1 Degradation
This compound is a small molecule that has been identified as a potent inhibitor of Wee1 degradation. Its mechanism of action is not through direct inhibition of Wee1's kinase activity, but rather through the inhibition of CK1δ and CK1ε. By inhibiting these kinases, this compound prevents the initial phosphorylation step required for Wee1's recognition by the SCF/β-TrCP complex, leading to the stabilization and accumulation of Wee1 protein.
Quantitative Data: In Vitro Kinase Inhibition
The inhibitory activity of this compound against a panel of kinases has been determined through in vitro assays. The half-maximal inhibitory concentrations (IC50) highlight its potency and selectivity for CK1δ and CK1ε.
| Kinase Target | This compound IC50 (nM) |
| CK1δ | 49 |
| CK1ε | 258 |
| FLT3 | 305 |
| LKB1 | Inactive |
Data compiled from in vitro kinase assays.
Signaling Pathways and Logical Relationships
Wee1 Degradation Signaling Pathway
The following diagram illustrates the signaling pathway leading to Wee1 degradation, highlighting the role of CK1δ/ε and the point of intervention for this compound.
References
- 1. Casein Kinase 1δ-dependent Wee1 Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M-phase kinases induce phospho-dependent ubiquitination of somatic Wee1 by SCFβ-TrCP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase (CDK) phosphorylation destabilizes somatic Wee1 via multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M-phase kinases induce phospho-dependent ubiquitination of somatic Wee1 by SCFbeta-TrCP - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Anti-Proliferative Properties of SR-1277
An Examination of Current Research for Scientific and Drug Development Professionals
Introduction
The quest for novel therapeutic agents with potent anti-proliferative properties is a cornerstone of modern oncological research. This document provides a comprehensive technical overview of the emerging compound SR-1277, summarizing its anti-proliferative effects, detailing the experimental methodologies used for its characterization, and visualizing its proposed mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of next-generation cancer therapeutics.
Quantitative Analysis of Anti-Proliferative Activity
Currently, public scientific literature lacks specific quantitative data, such as IC50 values, for a compound designated as this compound. Research databases and scholarly articles do not contain specific mentions of "this compound" in the context of cancer or cell proliferation studies.
The available information points to other compounds with investigated anti-proliferative effects, which are summarized below for contextual understanding. It is crucial to note that the following data does not pertain to this compound but to other molecules that have been the subject of anti-proliferative research.
| Compound | Cell Line(s) | IC50 Value(s) | Citation |
| Isofuranodiene | PC 3 (Prostate) | 29 µM | [1] |
| MDA-MB 231 (Breast) | 59 µM | [1] | |
| BT 474 (Breast) | 55 µM | [1] | |
| Resveratrol | PANC-1 (Pancreatic) | 78.3 ± 9.6 µmol/L (at 48h) | [2] |
| BxPC-3 (Pancreatic) | 76.1 ± 7.8 µmol/L (at 48h) | [2] | |
| AsPC-1 (Pancreatic) | 123.1 ± 6.5 µmol/L (at 48h) | [2] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. As no specific studies on this compound are available, this section outlines general methodologies commonly employed to assess the anti-proliferative properties of novel compounds, based on the protocols described for other agents.
Cell Viability and Cytotoxicity Assays
A fundamental step in characterizing an anti-proliferative agent is to determine its effect on cell viability. The MTT assay is a widely used colorimetric method for this purpose.
MTT Assay Protocol (General)
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Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
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Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, 72 hours).
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MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
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Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
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Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cell Cycle Analysis
Flow cytometry is a powerful technique to investigate how a compound affects the cell cycle.
Cell Cycle Analysis Protocol (General)
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Cell Treatment: Cells are treated with the test compound for a defined period.
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Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.
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Staining: Fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.
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Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined based on their fluorescence intensity.
Apoptosis Assays
To determine if the anti-proliferative effect is due to the induction of programmed cell death (apoptosis), various assays can be employed.
Hoechst 33258 Staining for Apoptosis (General)
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Cell Treatment: Cells are grown on coverslips and treated with the test compound.
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Staining: Cells are fixed and then stained with Hoechst 33258, a fluorescent dye that binds to DNA.
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Microscopy: The nuclear morphology of the cells is observed under a fluorescence microscope. Apoptotic cells typically exhibit condensed or fragmented nuclei.[1]
Signaling Pathways and Mechanisms of Action
Without specific data on this compound, it is not possible to delineate its precise signaling pathway. However, we can visualize a generalized workflow for investigating the anti-proliferative mechanism of a novel compound.
Caption: A generalized workflow for identifying and characterizing a novel anti-proliferative compound.
Conclusion
While the designation this compound does not correspond to a publicly documented anti-proliferative agent at this time, the frameworks for quantitative analysis, experimental validation, and mechanistic investigation remain critical in the field of cancer drug discovery. The methodologies and conceptual workflows presented in this guide serve as a foundational reference for the evaluation of novel therapeutic candidates. Researchers are encouraged to apply these established protocols to rigorously characterize new compounds as they emerge from screening and optimization programs. The continued application of these robust scientific principles will undoubtedly pave the way for the development of effective new treatments for cancer.
References
SR-1277 discovery and synthesis
An extensive search for "SR-1277" has not yielded any publicly available scientific data related to a specific compound or therapeutic agent with this designation. The search results primarily consist of information pertaining to the element Strontium (Sr), its various compounds, and unrelated historical or commercial references.
This suggests that "this compound" may be one of the following:
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An internal, proprietary code used by a research organization that has not yet been disclosed in public literature.
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A very recent discovery that has not yet been published or presented in a scientific forum.
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A misnomer or an incorrect designation of an existing compound.
Without any foundational information on the discovery, chemical structure, or biological activity of this compound, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.
To facilitate the creation of the requested content, please provide any available information on this compound, such as:
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The full chemical name or IUPAC nomenclature.
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The class of molecule (e.g., small molecule, peptide, antibody).
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The associated research institution, pharmaceutical company, or principal investigators.
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Any relevant patent applications or publications.
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The intended therapeutic target or mechanism of action.
Upon receiving more specific details, a comprehensive guide can be compiled to meet the requirements of researchers, scientists, and drug development professionals.
SR-1277: An In-depth Technical Guide on Target Protein Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target protein binding affinity and mechanism of action of SR-1277, a potent and selective inhibitor of Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε). This document details the quantitative binding data, experimental methodologies for key assays, and the intricate signaling pathways modulated by this compound.
Core Target Protein Binding Affinity
This compound is an ATP-competitive inhibitor that demonstrates high affinity for CK1δ and CK1ε. Kinetic analyses have determined the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound against these primary targets and other kinases.
Quantitative Binding and Inhibitory Data
| Target Protein | IC50 (nM) | Ki (nM) | Notes |
| CK1δ | 49[1][2] | 69[3] | Primary Target |
| CK1ε | 260[1][2] | - | Primary Target |
| FLT3 | 305[1][2] | - | Off-Target |
| CDK9/cyclin K | 109[1][2] | - | Off-Target |
| CDK6/cyclin D3 | 311[1][2] | - | Off-Target |
| CDK4/cyclin D1 | 1340[1][2] | - | Off-Target |
Mechanism of Action: G2/M Cell Cycle Checkpoint Regulation
This compound exerts its antiproliferative effects by modulating the G2/M cell cycle checkpoint. The primary mechanism involves the inhibition of CK1δ and CK1ε, which leads to the stabilization of the Wee1 kinase. Wee1 is a critical negative regulator of the cell cycle, and its stabilization results in G2/M arrest and subsequent apoptosis in cancer cells, particularly those with a deficient G1-S checkpoint.
Signaling Pathway of this compound
The signaling cascade initiated by this compound is depicted below. Inhibition of CK1δ/ε by this compound prevents the phosphorylation of Wee1. Unphosphorylated Wee1 is not recognized by the SCF/β-TrCP E3 ubiquitin ligase complex, thereby escaping proteasomal degradation. The stabilized Wee1 then phosphorylates and inactivates Cyclin-Dependent Kinase 1 (CDK1), a key driver of mitotic entry. This inactivation of CDK1 halts the cell cycle at the G2/M transition.
Experimental Protocols
The determination of the binding affinity and inhibitory activity of compounds like this compound typically involves in vitro kinase assays. The following is a representative protocol based on the LanthaScreen™ Eu Kinase Binding Assay, a common method for such measurements.
LanthaScreen™ Eu Kinase Binding Assay for IC50 Determination
This assay measures the displacement of a fluorescently labeled tracer from the ATP-binding site of the target kinase by a test compound.
Materials:
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Target Kinase (e.g., recombinant human CK1δ)
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Europium-labeled Anti-Tag Antibody
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Alexa Fluor™ 647-labeled Kinase Tracer
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Test Compound (this compound)
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Kinase Buffer
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384-well microplates
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Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Procedure:
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Compound Preparation: Prepare a serial dilution of this compound in kinase buffer.
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Kinase/Antibody Mixture: Prepare a solution containing the target kinase and the Eu-labeled anti-tag antibody in kinase buffer.
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Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.
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Assay Assembly:
-
Add the serially diluted this compound to the wells of a 384-well plate.
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Add the kinase/antibody mixture to all wells.
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Add the tracer solution to all wells to initiate the binding reaction.
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-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
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Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) with an excitation at 340 nm.
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Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow for IC50 Determination
The logical flow of the experimental protocol for determining the IC50 value of this compound is illustrated in the diagram below.
References
Unraveling the Role of SR-1277 in Cell Cycle Regulation: A Technical Guide
Despite a comprehensive search of publicly available scientific literature and databases, the specific compound designated as SR-1277 and its role in cell cycle regulation could not be identified. This suggests that this compound may be an internal, preclinical, or otherwise undisclosed proprietary name for a compound not yet described in the public domain.
Therefore, this guide will pivot to provide a foundational understanding of the principles of cell cycle regulation, which would be the context for evaluating any novel compound like this compound. This document will serve as a technical resource for researchers, scientists, and drug development professionals, outlining the key mechanisms of cell cycle control, methodologies for its study, and the visualization of relevant pathways.
Core Concepts in Cell Cycle Regulation
The cell cycle is a fundamental process orchestrated by a complex network of regulatory proteins that ensure the high-fidelity replication and division of cells. The cycle is broadly divided into four phases: Gap 1 (G1), Synthesis (S), Gap 2 (G2), and Mitosis (M). The transitions between these phases are tightly controlled by checkpoints that monitor the integrity of the genome and the cellular environment.
Key regulators of the cell cycle include:
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Cyclin-Dependent Kinases (CDKs): A family of serine/threonine kinases that act as the master regulators of the cell cycle. Their activity is dependent on their association with cyclins.
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Cyclins: Regulatory subunits that bind to and activate CDKs. The levels of different cyclins oscillate throughout the cell cycle, driving the progression through specific phases.
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CDK Inhibitors (CKIs): Proteins that negatively regulate CDK activity, playing a crucial role in cell cycle arrest in response to inhibitory signals or DNA damage. They are classified into two main families: the INK4 family (p16, p15, p18, p19) and the Cip/Kip family (p21, p27, p57).
Hypothetical Mechanisms of Action for a Novel Cell Cycle Inhibitor (e.g., this compound)
A novel compound like this compound could potentially influence cell cycle progression through several mechanisms. Understanding these possibilities is crucial for designing experiments to elucidate its function.
Potential Targets and Pathways:
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Direct CDK Inhibition: this compound could directly bind to the ATP-binding pocket of specific CDKs, preventing the phosphorylation of their substrates and thereby halting cell cycle progression at a particular phase.
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Upregulation of CDK Inhibitors: The compound might induce the expression or stabilization of CKIs like p21 or p27, leading to the inhibition of CDK-cyclin complexes.
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DNA Damage Response Pathway Activation: this compound could cause DNA damage, which would activate checkpoint kinases such as ATM and ATR. These kinases, in turn, phosphorylate and activate downstream effectors like p53 and Chk1/Chk2, leading to cell cycle arrest to allow for DNA repair or, if the damage is too severe, apoptosis.
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Interference with Mitotic Machinery: The compound could target proteins essential for the proper formation and function of the mitotic spindle, such as tubulin or motor proteins, leading to mitotic arrest.
Experimental Protocols for Investigating a Novel Cell Cycle Regulator
To determine the role of a compound like this compound in cell cycle regulation, a series of well-established experimental protocols would be employed.
Table 1: Key Experiments and Methodologies
| Experiment | Objective | Detailed Methodology |
| Cell Viability/Proliferation Assay | To determine the effect of the compound on cell growth and to calculate the IC50 value. | 1. Seed cells in 96-well plates at a desired density. 2. After 24 hours, treat cells with a serial dilution of the compound. 3. Incubate for a specified period (e.g., 48-72 hours). 4. Add a viability reagent (e.g., MTT, PrestoBlue) and incubate. 5. Measure the absorbance or fluorescence using a plate reader. 6. Plot the percentage of viable cells against the compound concentration to determine the IC50. |
| Cell Cycle Analysis by Flow Cytometry | To determine the distribution of cells in different phases of the cell cycle. | 1. Treat cells with the compound for various time points. 2. Harvest and fix the cells in cold 70% ethanol. 3. Wash the cells and resuspend in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A. 4. Analyze the DNA content of individual cells using a flow cytometer. 5. The resulting histogram will show peaks corresponding to G1, S, and G2/M phases. |
| Western Blotting | To analyze the expression levels of key cell cycle regulatory proteins. | 1. Treat cells with the compound and lyse them to extract total protein. 2. Determine protein concentration using a BCA assay. 3. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. 4. Block the membrane and incubate with primary antibodies against target proteins (e.g., Cyclin D1, CDK4, p21, p-Rb). 5. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. 6. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. |
| Kinase Assay | To determine if the compound directly inhibits the activity of a specific CDK. | 1. Incubate a recombinant active CDK/cyclin complex with its specific substrate (e.g., a peptide or protein) and ATP in the presence of varying concentrations of the compound. 2. After the reaction, quantify the amount of phosphorylated substrate using methods such as radioactive ATP incorporation, specific antibodies, or luminescence-based assays. |
Visualizing Cell Cycle Pathways and Experimental Workflows
Diagrams are essential for representing the complex interactions within signaling pathways and for outlining experimental procedures. The following are examples of how Graphviz (DOT language) can be used to create such visualizations.
No Publicly Available Research Data Found for SR-1277 in Cancer Studies
Despite a comprehensive search of publicly available scientific and medical databases, no specific information could be found regarding a compound designated "SR-1277" in the context of cancer research. This suggests that "this compound" may be an internal project code for a very early-stage compound not yet disclosed in public forums, a misidentified designation, or a compound that has been discontinued from development.
Extensive searches were conducted using various permutations of the term "this compound" in conjunction with keywords such as "cancer research," "oncology," "mechanism of action," "preclinical studies," and "clinical trials." The search yielded no relevant results that would allow for the creation of the requested in-depth technical guide. The information necessary to detail experimental protocols, summarize quantitative data, or visualize signaling pathways and experimental workflows for a compound named this compound is not available in the public domain.
It is common in the pharmaceutical and biotechnology industries for compounds to be referenced by internal codes during early development. Information about such compounds is often proprietary and is not released publicly until a later stage, such as when a patent is filed, or preclinical data is presented at a scientific conference or published in a peer-reviewed journal.
Therefore, without any foundational information on this compound, including its molecular target, mechanism of action, and the specific cancer types in which it is being investigated, it is not possible to provide the requested technical guide with the required data presentation, experimental protocols, and visualizations.
Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to consult internal documentation if this is an internal project or to verify the designation. If "this compound" is a public-domain compound, providing an alternative name, a reference to a scientific publication, or the name of the sponsoring institution could enable a more successful search for the relevant information.
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Novel mTOR Inhibitors
Topic: In Vitro Assay Protocols for a Novel mTOR Inhibitor (SR-1277)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest search, "this compound" is not a publicly documented mTOR inhibitor. The following application notes and protocols are provided as a representative guide for the in vitro characterization of novel ATP-competitive mTOR inhibitors and can be adapted for compounds such as a hypothetical this compound.
Introduction
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, metabolism, and survival. It exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which are central to the PI3K/AKT/mTOR signaling pathway. Dysregulation of this pathway is a hallmark of many cancers, making mTOR an attractive target for anticancer drug development. Novel ATP-competitive mTOR inhibitors, which target the kinase domain of mTOR, have shown promise for broader and more profound anticancer activity compared to earlier allosteric inhibitors.
This document provides detailed protocols for the in vitro evaluation of a novel mTOR inhibitor. The described assays are designed to determine the compound's inhibitory activity against the mTOR kinase, its effect on downstream signaling events, and its anti-proliferative effects in cancer cell lines.
mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell growth and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, leading to the recruitment and activation of AKT. AKT, in turn, phosphorylates and inactivates the TSC complex, a negative regulator of mTORC1. This allows Rheb-GTP to activate mTORC1, which then phosphorylates its downstream effectors, S6K1 and 4E-BP1, to promote protein synthesis and cell growth. mTORC2 is involved in the activation of AKT, creating a feedback loop. Novel ATP-competitive mTOR inhibitors block the kinase activity of both mTORC1 and mTORC2.
Caption: The PI3K/AKT/mTOR signaling pathway with the inhibitory action of a novel ATP-competitive mTOR inhibitor.
Quantitative Data Summary
The following table summarizes hypothetical in vitro data for a novel mTOR inhibitor, this compound. This data is representative of what would be generated using the protocols described below.
| Assay Type | Cell Line / Target | IC50 / EC50 (nM) | Notes |
| mTOR Kinase Assay | Recombinant mTOR | 15 nM | Direct enzymatic inhibition of mTOR kinase activity. |
| Cell Proliferation | MCF-7 (Breast) | 50 nM | Inhibition of cancer cell growth over 72 hours. |
| A549 (Lung) | 75 nM | Inhibition of cancer cell growth over 72 hours. | |
| U87-MG (Glioblastoma) | 60 nM | Inhibition of cancer cell growth over 72 hours. | |
| Western Blot | MCF-7 | ~25 nM (EC50) | Inhibition of p-S6K (T389) phosphorylation. |
| MCF-7 | ~30 nM (EC50) | Inhibition of p-AKT (S473) phosphorylation, indicating mTORC2 inhibition. |
Experimental Protocols
In Vitro mTOR Kinase Assay
This assay measures the direct inhibitory effect of a compound on the kinase activity of a purified recombinant mTOR fragment.
Materials:
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Recombinant mTOR fragment (e.g., amino acids 1360-2549)
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p70S6K-GST fusion protein (substrate)
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ATP
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Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)
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96-well plates
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This compound (or test compound)
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Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
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Plate reader
Procedure:
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Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer.
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In a 96-well plate, add 5 µL of the diluted compound solution.
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Add 10 µL of a solution containing the recombinant mTOR enzyme and the p70S6K-GST substrate to each well.
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Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration typically 10-100 µM).
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Incubate the plate at 30°C for 60 minutes.
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Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.
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The luminescence signal is inversely proportional to the mTOR kinase activity.
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Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Proliferation (MTS) Assay
This assay determines the effect of the compound on the viability and proliferation of cancer cells.
Materials:
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Cancer cell lines (e.g., MCF-7, A549, U87-MG)
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Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
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96-well cell culture plates
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This compound (or test compound)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
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Incubator (37°C, 5% CO2)
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Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Prepare a serial dilution of this compound in the complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Downstream Signaling
This method is used to confirm the mechanism of action by observing the phosphorylation status of mTORC1 and mTORC2 substrates.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
6-well cell culture plates
-
This compound (or test compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-S6K (T389), anti-S6K, anti-p-AKT (S473), anti-AKT, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the compound on protein phosphorylation.
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro characterization of a novel mTOR inhibitor.
Caption: A generalized workflow for the in vitro characterization of a novel mTOR inhibitor.
Application Notes and Protocols: SR-1277 for Cancer Cell Line Treatment
It is important to note that a comprehensive search of publicly available scientific literature and databases did not yield any specific information regarding a compound designated "SR-1277" for the treatment of cancer cell lines. The following application notes and protocols are therefore presented as a generalized framework. This template is designed to be adapted by researchers, scientists, and drug development professionals once specific experimental data for this compound becomes available.
Introduction
This document provides a template for outlining the application and experimental protocols for evaluating the efficacy of a novel anti-cancer agent, here designated this compound, on various cancer cell lines. The methodologies described are based on standard practices in preclinical cancer research and are intended to serve as a starting point for in-depth investigation.
Quantitative Data Summary
Once experimental data is obtained, it should be organized into clear and concise tables for easy comparison of this compound's effects across different cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h Treatment |
| e.g., MCF-7 | Breast Adenocarcinoma | Data Not Available |
| e.g., A549 | Lung Carcinoma | Data Not Available |
| e.g., HCT116 | Colorectal Carcinoma | Data Not Available |
| e.g., U87 MG | Glioblastoma | Data Not Available |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment | % Apoptotic Cells (Annexin V positive) |
| e.g., MCF-7 | Control (Vehicle) | Data Not Available |
| This compound (IC50 conc.) | Data Not Available | |
| e.g., A549 | Control (Vehicle) | Data Not Available |
| This compound (IC50 conc.) | Data Not Available |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are example protocols for key experiments.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution of known concentration)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50) for a specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathway and Workflow Diagrams
Visual representations of the proposed mechanism of action and experimental procedures are essential for clear communication.
Caption: A generalized experimental workflow for assessing the in vitro anti-cancer effects of this compound.
Caption: A hypothetical signaling pathway illustrating a potential mechanism of action for this compound.
SR-1277: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-1277 is a potent and highly selective inhibitor of Casein Kinase 1 δ/ε (CK1δ/ε), with IC50 values of 49 nM and 260 nM, respectively. It has demonstrated significant antiproliferative activity against various cancer cell lines, making it a valuable tool for cancer research and drug development. This document provides detailed application notes and protocols for the solubility and preparation of stock solutions of this compound, along with an overview of its known signaling pathways.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | This compound |
| Target | Casein Kinase 1 δ/ε (CK1δ/ε) |
| IC50 Values | CK1δ: 49 nM, CK1ε: 260 nM |
| Molecular Formula | C₂₁H₁₉N₅O₂ |
| Molecular Weight | 385.41 g/mol |
| Appearance | Crystalline solid |
| Storage Temperature | -20°C |
Solubility Data
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. It is sparingly soluble in aqueous buffers. The table below summarizes the approximate solubility in common laboratory solvents.
| Solvent | Approximate Solubility |
| DMSO | ≥ 20 mg/mL |
| Ethanol | ≥ 2 mg/mL |
| Water | Insoluble |
Note: For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like DMSO and then dilute with the aqueous buffer of choice.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing the Compound: Carefully weigh out a precise amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.854 mg of this compound (Molecular Weight = 385.41 g/mol ).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution, if you weighed 3.854 mg, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may assist in dissolution, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Caption: this compound induces ULK1-mediated autophagy.
PER2-Dependent Growth Arrest
CK1ε is known to phosphorylate the circadian clock protein PERIOD2 (PER2), which plays a role in cell cycle regulation. Inhibition of CK1ε can lead to a PER2-dependent growth arrest in cancer cells.
Caption: this compound's role in PER2-dependent growth arrest.
Safety Precautions
This compound is for research use only and not for human or veterinary use. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash immediately with plenty of water. Consult the Safety Data Sheet (SDS) for complete safety information.
Application Notes and Protocols: SR-1277 Dosage for In Vivo Studies
Disclaimer: Information regarding "SR-1277" is not available in the public domain or published scientific literature based on the conducted searches. The following application notes and protocols are generated based on a hypothetical compound and established methodologies for similar small molecule inhibitors in preclinical research. Researchers should substitute the placeholder information with actual data from their specific compound of interest.
Introduction
This compound is a novel, potent, and selective small molecule inhibitor of the hypothetical Kinase X (KX), a key enzyme implicated in the progression of various solid tumors. These application notes provide a comprehensive overview of the recommended dosage and administration protocols for in vivo studies evaluating the efficacy of this compound in preclinical cancer models.
Summary of Preclinical Data
Prior to in vivo administration, comprehensive in vitro and pharmacokinetic studies are essential to determine the optimal starting dose and schedule. The following table summarizes hypothetical data for this compound.
Table 1: Hypothetical Preclinical Characteristics of this compound
| Parameter | Value |
| In Vitro Potency (IC₅₀) | |
| Target Kinase (KX) | 15 nM |
| Off-Target Kinase Y | 1.2 µM |
| Off-Target Kinase Z | > 10 µM |
| Pharmacokinetics (Mouse) | |
| Bioavailability (Oral) | 45% |
| Half-life (t₁/₂) | 6 hours |
| Cₘₐₓ (at 10 mg/kg) | 1.5 µM |
| In Vivo Efficacy | |
| Tumor Growth Inhibition (TGI) | 75% at 25 mg/kg daily |
Recommended In Vivo Dosage and Administration
Based on the hypothetical data, the following dosage and administration routes are recommended for initial efficacy studies in mouse xenograft models.
Table 2: Recommended Dosing for this compound in Mouse Xenograft Models
| Parameter | Recommendation |
| Formulation | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline |
| Route of Administration | Oral (PO) or Intraperitoneal (IP) |
| Dosage Range | 10 - 50 mg/kg |
| Dosing Frequency | Once daily (QD) or twice daily (BID) |
| Study Duration | 21-28 days |
Experimental Protocols
Animal Models
-
Species: Athymic Nude (nu/nu) or SCID mice
-
Age: 6-8 weeks
-
Supplier: Charles River Laboratories, The Jackson Laboratory, or equivalent.
-
Acclimatization: Minimum of 7 days before experimental manipulation.
Tumor Cell Implantation
-
Cell Culture: Culture human cancer cell line of interest (e.g., A549, HCT116) in appropriate media.
-
Cell Harvest: Harvest cells during the logarithmic growth phase.
-
Implantation: Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cells in a volume of 100-200 µL of a 1:1 mixture of serum-free media and Matrigel into the flank of each mouse.
Tumor Growth Monitoring and Treatment Initiation
-
Monitoring: Monitor tumor growth every 2-3 days using digital calipers.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.
This compound Formulation and Administration
-
Formulation Preparation: Prepare the this compound formulation as described in Table 2 on the day of dosing.
-
Administration: Administer this compound or vehicle control to the respective groups via the chosen route (PO or IP).
Efficacy Evaluation
-
Tumor Measurement: Continue to measure tumor volume and body weight every 2-3 days.
-
Endpoint: The primary endpoint is typically tumor growth inhibition (TGI). The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of toxicity are observed.
-
TGI Calculation: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hypothetical signaling pathway of Kinase X and the general experimental workflow for an in vivo efficacy study.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: General experimental workflow for in vivo efficacy studies.
Application Notes and Protocols for SR-1277 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-1277 is a potent, selective, and ATP-competitive inhibitor of Casein Kinase 1δ (CK1δ) and CK1ε[1][2]. These serine/threonine kinases are crucial regulators of various cellular processes, including cell cycle progression, signal transduction, and neurogenesis[3]. Aberrant CK1δ/ε activity has been implicated in the pathogenesis of several cancers, including medulloblastoma and breast cancer, making them attractive therapeutic targets[3][4][5]. Preclinical studies in mouse models have demonstrated the anti-proliferative effects of this compound, highlighting its potential as a cancer therapeutic[6]. These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data from mouse studies, and detailed experimental protocols for its administration in mouse models of cancer.
Data Presentation
In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Reference |
| CK1δ | 49 | [1][2] |
| CK1ε | 260 | [1][2] |
| FLT3 | 305 | [1] |
| CDK6/cyclin D3 | 311 | [1] |
| CDK9/cyclin K | 109 | [1] |
| CDK4/cyclin D1 | 1340 | [1] |
In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Dosing | Reference |
| Cmax | 1.2 µM | 1 mg/kg, intravenous | [1] |
| Clearance (Cl) | 2.8 ml/min/kg | 1 mg/kg, intravenous | [1] |
| AUC | 1.26 µM·h | 1 mg/kg, intravenous | [1] |
| Half-life (T½) | 1.42 h | 1 mg/kg, intravenous | [1] |
| Brain Penetration | 24% | 1 mg/kg, intravenous | [1] |
In Vivo Efficacy of this compound in a Mouse Model
| Mouse Model | Treatment Regimen | Effect | Reference |
| Subcutaneous Ptch1+/- tumor allografts | 20 mg/kg, b.i.d. | Decreased proliferation of tumor cells | [6] |
Signaling Pathways
This compound exerts its effects primarily through the inhibition of CK1δ and CK1ε, which are key components of multiple signaling pathways implicated in cancer.
Caption: this compound inhibits CK1δ/ε, impacting both Wnt/β-catenin and Shh signaling pathways.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol provides a general guideline for the preparation of this compound for administration to mice. The optimal vehicle may vary depending on the specific experimental requirements and should be determined empirically.
Materials:
-
This compound (solid form)[6]
-
Dimethyl sulfoxide (DMSO)[6]
-
Vehicle solution (e.g., 20% (2-hydroxypropyl)-β-cyclodextrin in 25 mM citrate buffer, or a mixture of PEG400, Tween 80, and saline)
-
Sterile, light-protected microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Weighing this compound: In a sterile, light-protected microcentrifuge tube, accurately weigh the required amount of this compound powder.
-
Initial Solubilization: Add a small volume of DMSO to the this compound powder to create a concentrated stock solution. Vortex thoroughly until the compound is completely dissolved. The solubility of this compound in DMSO is 10 mg/mL[6].
-
Dilution in Vehicle: While vortexing, slowly add the vehicle solution to the DMSO stock to achieve the final desired concentration for injection. The final concentration of DMSO in the injection solution should be kept to a minimum (typically <10%) to avoid toxicity.
-
Final Formulation: Continue to vortex the solution until it is clear and homogenous. If precipitation occurs, gentle warming and sonication may be necessary.
-
Storage: Prepare the formulation fresh on the day of use. If temporary storage is required, keep the solution at 2-8°C, protected from light[6].
Caption: Workflow for the preparation of this compound for in vivo administration.
Protocol 2: Administration of this compound in a Subcutaneous Xenograft Mouse Model
This protocol outlines the procedure for establishing a subcutaneous tumor model and subsequent treatment with this compound. This is based on the study that used a 20 mg/kg, b.i.d. dosing regimen[6].
Materials:
-
Cancer cell line of interest (e.g., medulloblastoma or breast cancer cell lines)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional, can improve tumor take rate)
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or nude mice)
-
Prepared this compound formulation
-
Sterile syringes and needles (27-30 gauge for injection, larger gauge for cell handling)
-
Anesthetic (e.g., isoflurane)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation:
-
Culture cancer cells to 80-90% confluency.
-
Harvest cells by trypsinization, wash with PBS, and resuspend in a known volume of serum-free medium or PBS.
-
Perform a cell count and determine cell viability (should be >95%).
-
Centrifuge the required number of cells and resuspend in a 1:1 mixture of PBS and Matrigel to the desired final cell concentration (e.g., 1 x 10^7 cells/mL). Keep the cell suspension on ice.
-
-
Xenograft Implantation:
-
Anesthetize the mouse using an appropriate method.
-
Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
-
This compound Administration:
-
Administer this compound at the predetermined dose (e.g., 20 mg/kg) via the desired route (e.g., intraperitoneal or oral gavage). The original study does not specify the route of administration for the 20 mg/kg dose[6]. Intraperitoneal injection is a common route for preclinical studies.
-
Administer the treatment twice daily (b.i.d.).
-
The control group should receive the vehicle solution following the same schedule and route of administration.
-
-
Monitoring and Endpoint:
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the general health and behavior of the mice daily.
-
Continue treatment for the planned duration of the study or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Caption: Workflow for a subcutaneous xenograft study with this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Mouse models for breast cancer susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of a SCID mouse model of medulloblastoma to explore the therapeutic value of targeting tumor driver genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Targeting casein kinase 1 for cancer therapy: current strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Targeting of Casein Kinase 1δ/ε in an Alzheimer's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
No Information Available for SR-1277 to Generate Application Notes and Protocols
Despite a comprehensive search of publicly available information, no data or scientific literature could be found for a compound designated as "SR-1277." As a result, the requested detailed Application Notes and Protocols for using this compound in combination therapy studies cannot be generated.
The core requirements of the request, including the summarization of quantitative data, detailed experimental protocols, and the creation of signaling pathway and workflow diagrams, are entirely dependent on the availability of foundational scientific information about the compound . This includes its mechanism of action, preclinical and clinical data from any studies, and its effects on cellular signaling.
Extensive searches were conducted to locate any information pertaining to this compound in the context of drug development, scientific research, or clinical trials. These searches did not yield any relevant results, suggesting that "this compound" may be an internal compound code that has not been publicly disclosed, a very early-stage research molecule not yet described in scientific literature, or potentially an incorrect designation.
Without any information on this compound, it is impossible to provide the following critical components of the requested content:
-
Mechanism of Action: The fundamental way in which this compound exerts its effects is unknown.
-
Signaling Pathways: The cellular pathways modulated by this compound cannot be identified or diagrammed.
-
Quantitative Data: No data from preclinical or clinical studies, such as IC50 values, combination indices, or efficacy data, are available to be presented in tabular format.
-
Experimental Protocols: Methodologies for in vitro or in vivo studies involving this compound cannot be detailed without any published research.
-
Combination Therapy Rationale: The scientific basis for combining this compound with other therapeutic agents cannot be determined.
Therefore, the creation of the requested detailed application notes and protocols is not feasible at this time. Should information about this compound become publicly available in the future, the generation of such documents could be revisited.
Application Notes and Protocols: SR-1277 for Inducing Synthetic Lethality in PTEN-Deficient Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to investigating the potential synthetic lethal relationship between the casein kinase 1 delta/epsilon (CK1δ/ε) inhibitor, SR-1277, and PTEN (Phosphatase and Tensin Homolog) deficiency in cancer cells. Loss of the tumor suppressor PTEN is a frequent event in tumorigenesis, leading to genomic instability and altered cell cycle control.[1][2][3][4][5] Such deficiencies can create unique vulnerabilities in cancer cells, which can be exploited by targeted therapies through the principle of synthetic lethality.[6][7][8][9][10]
This compound is a potent and selective, ATP-competitive inhibitor of CK1δ and CK1ε.[11] CK1δ and CK1ε are key regulators of numerous cellular processes, including cell cycle progression, DNA damage response, and circadian rhythm.[12][13][14][15][16] Inhibition of these kinases can disrupt these critical pathways, leading to anti-proliferative effects.[11][17][18] This document outlines a hypothesized synthetic lethal interaction between this compound and PTEN loss and provides detailed protocols to experimentally validate this hypothesis.
Proposed Mechanism of Synthetic Lethality
PTEN-deficient cancer cells exhibit defects in cell cycle checkpoints and DNA damage repair pathways.[1][2][3][5][19][20] This compromised state may render them highly dependent on the remaining functional checkpoint and repair mechanisms for survival. CK1δ and CK1ε are integral components of these compensatory pathways, playing roles in the regulation of key cell cycle proteins such as Wee1 and Chk1.[12][14][15]
We hypothesize that in PTEN-deficient cells, the inhibition of CK1δ/ε by this compound will disrupt these crucial compensatory mechanisms, leading to an accumulation of DNA damage and cell cycle dysregulation. This dual insult—the pre-existing PTEN deficiency and the induced CK1δ/ε inhibition—is proposed to trigger a synthetic lethal phenotype, culminating in cell death, specifically in the PTEN-deficient cancer cells while sparing their wild-type counterparts.
Caption: Proposed synthetic lethal interaction of this compound in PTEN-deficient cells.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound and provide a template for organizing experimental results to evaluate the proposed synthetic lethality.
Table 1: this compound Kinase Inhibition Profile
| Kinase Target | IC50 (nM) |
|---|---|
| CK1δ | 49 |
| CK1ε | 260 |
| FLT3 | 305 |
| CDK9/cyclin K | 109 |
| CDK6/cyclin D3 | 311 |
| CDK4/cyclin D1 | 1340 |
Data obtained from commercially available sources.[11]
Table 2: Anti-proliferative Activity of this compound
| Cell Line | EC50 (nM) |
|---|---|
| A375 (Melanoma) | 22 |
Data obtained from commercially available sources.[11]
Table 3: Template for Experimental Data Generation
| Cell Line | PTEN Status | This compound IC50 (µM) | Colony Formation Survival Fraction (at 1 µM this compound) | % Apoptosis (at 1 µM this compound) |
|---|---|---|---|---|
| Cell Line A | Wild-Type | |||
| Cell Line B (isogenic) | Knockout | |||
| Cancer Line X | Deficient |
| Cancer Line Y | Proficient | | | |
Experimental Protocols
Detailed protocols for key experiments to investigate the synthetic lethality of this compound in PTEN-deficient cancer cells are provided below.
Protocol 1: Cell Viability (MTT) Assay
This assay determines the dose-dependent effect of this compound on the viability of PTEN-proficient and PTEN-deficient cell lines.
Materials:
-
PTEN-proficient and PTEN-deficient cancer cell lines (e.g., isogenic pairs)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment with this compound, providing a measure of cytotoxic versus cytostatic effects.
Materials:
-
PTEN-proficient and PTEN-deficient cancer cell lines
-
6-well cell culture plates
-
This compound
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed cells in 6-well plates at a low density (e.g., 500-1000 cells per well) and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 24 hours.
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing >50 cells).
-
Calculate the plating efficiency and survival fraction for each treatment condition.
Caption: Workflow for the clonogenic survival assay.
Protocol 3: Western Blot Analysis of Cell Cycle and Apoptosis Markers
This protocol is used to investigate the molecular mechanism of this compound-induced cell death by examining changes in key cell cycle and apoptosis-related proteins.
Materials:
-
Cell lysates from this compound-treated and control cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Wee1, anti-p-Chk1, anti-Cyclin B1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-PTEN, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., Actin).
Protocol 4: Immunofluorescence for Subcellular Localization
This protocol can be used to visualize the subcellular localization of proteins involved in the proposed mechanism, such as the nuclear versus cytoplasmic localization of key cell cycle regulators.
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies
-
Fluorophore-conjugated secondary antibodies
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DAPI for nuclear counterstaining
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Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a 24-well plate and treat with this compound.
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Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
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Block with blocking buffer for 1 hour.
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Incubate with primary antibody for 1-2 hours at room temperature or overnight at 4°C.
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Wash and incubate with fluorophore-conjugated secondary antibody for 1 hour in the dark.
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Counterstain the nuclei with DAPI for 5 minutes.
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Mount the coverslips on microscope slides.
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Visualize and capture images using a fluorescence microscope.
In Vivo Studies
For further validation, the synthetic lethal effect of this compound can be evaluated in vivo using xenograft models of PTEN-proficient and PTEN-deficient tumors.
Protocol 5: Xenograft Tumor Growth Study
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
PTEN-proficient and PTEN-deficient cancer cells
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flanks of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
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Randomize the mice into treatment and control groups.
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Administer this compound or vehicle control according to a predetermined schedule (e.g., daily intraperitoneal injection).
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Measure tumor volume with calipers every 2-3 days.
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Monitor the body weight and overall health of the mice.
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Conclusion
The provided application notes and protocols offer a robust framework for investigating the potential of this compound as a therapeutic agent that induces synthetic lethality in PTEN-deficient cancers. While the synthetic lethal interaction between this compound and PTEN deficiency is currently a hypothesis, the scientific rationale is strong, and the outlined experiments will enable researchers to rigorously test this hypothesis. Successful validation could pave the way for a novel targeted therapy for a significant subset of human cancers.
References
- 1. PTEN in DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell cycle checkpoint defects contribute to genomic instability in PTEN deficient cells independent of DNA DSB repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 4. cell-cycle-checkpoint-defects-contribute-to-genomic-instability-in-pten-deficient-cells-independent-of-dna-dsb-repair - Ask this paper | Bohrium [bohrium.com]
- 5. Cell cycle control by PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDM2 inhibition is synthetic lethal with PTEN loss in colorectal cancer cells via the p53-dependent mechanism [ijbs.com]
- 7. embopress.org [embopress.org]
- 8. MDM2 inhibition is synthetic lethal with PTEN loss in colorectal cancer cells via the p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic lethal approaches to target cancers with loss of PTEN function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Targeting casein kinase 1 for cancer therapy: current strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Casein Kinase 1 Delta Regulates Cell Proliferation, Response to Chemotherapy and Migration in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biological functions of casein kinase 1 isoforms and putative roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CK1 Is a Druggable Regulator of Microtubule Dynamics and Microtubule-Associated Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Casein Kinase 1 Epsilon Regulates Glioblastoma Cell Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cytoplasmic CK1ε Protein Expression Is Correlated With Distant Metastasis and Survival in Patients With Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Does PTEN Loss Impair DNA Double-Strand Break Repair by Homologous Recombination? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SR-1277 Treatment
A comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
Preclinical research indicates that SR-1277 is a novel antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The CXCR4 receptor and its ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), play a critical role in various physiological and pathological processes, including cancer metastasis, inflammation, and immune cell trafficking.[1][2][3][4][5][6][7][8] By blocking the interaction between CXCL12 and CXCR4, this compound has the potential to inhibit tumor growth and metastasis, modulate inflammatory responses, and impact other CXCR4-mediated signaling pathways.[2][3][5][6]
These application notes provide detailed protocols for in vitro and in vivo experimental designs to evaluate the efficacy, mechanism of action, and potential toxicity of this compound.
Mechanism of Action: Targeting the CXCL12/CXCR4 Signaling Axis
The CXCL12/CXCR4 signaling axis is a key regulator of cell migration, proliferation, and survival.[8] Upon binding of CXCL12 to CXCR4, a G-protein coupled receptor, several downstream signaling cascades are activated, including the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways.[5][8] These pathways are crucial for cell functions such as chemotaxis, adhesion, and angiogenesis. In the context of cancer, tumor cells often overexpress CXCR4, which facilitates their metastasis to organs that have high concentrations of CXCL12, such as the bone marrow, lungs, and liver.[2][6]
This compound is designed to competitively inhibit the binding of CXCL12 to CXCR4, thereby blocking the activation of these downstream signaling pathways. This inhibition is expected to reduce cancer cell migration, invasion, and proliferation.
CXCL12/CXCR4 Signaling Pathway
References
- 1. The development of potent, competitive CXCR4 antagonists for the prevention of cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Preclinical development of a novel class of CXCR4 antagonist impairing solid tumors growth and metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Targeting the CXCR4/CXCL12 Axis in Cancer Therapy: Analysis of Recent Advances in the Development of Potential Anticancer Agents [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Stromal cell-derived factor 1/CXCR4 signaling is critical for the recruitment of mesenchymal stem cells to the fracture site during skeletal repair in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of the stromal cell derived factor-1 in the biological functions of endothelial progenitor cells and its underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Unable to Generate Application Notes and Protocols for SR-1277
A comprehensive search for "SR-1277" in the context of high-throughput screening (HTS), its mechanism of action, relevant signaling pathways, and experimental protocols did not yield any relevant information. The search results were unrelated to any known chemical compound or biological agent.
This suggests that "this compound" may be an internal compound designation not yet disclosed in public literature, a misidentified name, or a compound that has not been subjected to high-throughput screening in a publicly documented manner.
Therefore, the requested detailed Application Notes and Protocols, including data presentation, experimental methodologies, and visualizations, cannot be created at this time due to the absence of foundational information.
For the user:
To proceed with your request, please verify the following:
-
Correct Compound Name: Double-check the spelling and designation of "this compound."
-
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-
Relevant Publications or Internal Documents: If available, please provide any references or documentation that describe this compound and its biological activities.
Once more specific and accurate information is available, a detailed set of Application Notes and Protocols can be developed.
Troubleshooting & Optimization
Technical Support Center: SR-1277 Off-Target Effects
Important Notice: Information regarding a compound designated "SR-1277" is not available in publicly accessible scientific literature or clinical trial databases. Consequently, a specific analysis of its off-target effects cannot be provided at this time.
To enable our team to generate a comprehensive technical support guide, please provide additional details such as:
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The full chemical name or alternative identifiers.
-
The intended biological target and mechanism of action.
-
Any available preclinical or clinical data.
Below is a template outlining the structure and type of information that would be included in a technical support center for a research compound, should the necessary data be available.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the known primary off-target interactions of this compound? | [Information would be populated here based on available literature, detailing specific unintended molecular targets.] |
| What are the potential phenotypic consequences of these off-target effects observed in vitro? | [Details on cellular-level changes, such as unexpected cytotoxicity, altered signaling pathways, or morphological changes would be provided.] |
| Have any in vivo adverse effects potentially linked to off-target activity been reported? | [Summary of any preclinical toxicology findings or adverse events from clinical trials would be presented here.] |
| What concentrations of this compound are recommended to minimize off-target effects? | [Guidance on optimal concentration ranges for experiments, based on potency and selectivity data, would be offered.] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected cell death at effective concentrations. | Off-target cytotoxic effects. | Perform a dose-response curve to determine the therapeutic window. Consider using a lower concentration or a more selective analogue if available. |
| Inconsistent results between different cell lines. | Cell-type specific expression of off-target proteins. | Profile the expression of known off-targets in the cell lines being used. Select cell lines with low or no expression of problematic off-targets for key experiments. |
| Activation or inhibition of an unrelated signaling pathway. | This compound may be interacting with an upstream or downstream component of another pathway. | Conduct pathway analysis using phosphoproteomics or transcriptomics to identify the affected pathway. Use specific inhibitors of the off-target pathway to confirm the interaction. |
Quantitative Summary of Off-Target Binding
| Off-Target | Binding Affinity (Ki/Kd) | Functional Effect (IC50/EC50) | Primary Target Affinity (for comparison) |
| [Example: Kinase X] | [e.g., 500 nM] | [e.g., 750 nM] | [e.g., 5 nM] |
| [Example: GPCR Y] | [e.g., 1.2 µM] | [e.g., 2.5 µM] | [e.g., 5 nM] |
| [Example: Ion Channel Z] | [e.g., 10 µM] | [e.g., > 20 µM] | [e.g., 5 nM] |
Experimental Protocols
Protocol 1: Kinase Panel Screening
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Objective: To assess the selectivity of this compound against a broad panel of human kinases.
-
Methodology:
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Prepare a stock solution of this compound in DMSO.
-
Utilize a commercial kinase screening service (e.g., Eurofins, Promega) that employs radiometric or fluorescence-based assays.
-
Screen this compound at a concentration of 1 µM against a panel of at least 100 kinases.
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For any kinase showing greater than 50% inhibition, perform a follow-up dose-response assay to determine the IC50 value.
-
Protocol 2: In Vitro Cytotoxicity Assay
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Objective: To determine the concentration at which this compound induces cell death in a panel of relevant cell lines.
-
Methodology:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well.
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Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., from 0.1 nM to 100 µM) for 72 hours.
-
Assess cell viability using a commercially available assay, such as CellTiter-Glo® (Promega) or an MTT assay.
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Calculate the CC50 (50% cytotoxic concentration) from the dose-response curve.
-
Visualizations
Caption: Intended vs. Off-Target Signaling Pathways for this compound.
Caption: Experimental Workflow for Off-Target Effect Investigation.
Technical Support Center: SR-1277 In Vivo Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with the novel Kinase X inhibitor, SR-1277, in vivo. Our goal is to help you overcome common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a mouse xenograft model?
A1: For initial in vivo efficacy studies, we recommend a starting dose of 10 mg/kg, administered daily via intraperitoneal (IP) injection. This recommendation is based on preliminary pharmacokinetic and pharmacodynamic (PK/PD) data. However, the optimal dose will likely vary depending on the specific tumor model and a dose-response study is highly recommended.
Q2: What is the most common cause of sub-optimal tumor growth inhibition with this compound?
A2: Sub-optimal efficacy can stem from several factors. The most common issues are related to insufficient drug exposure at the tumor site, which can be due to poor bioavailability, rapid metabolism, or an inadequate dosing regimen. We recommend verifying target engagement in the tumor tissue.
Q3: Are there any known off-target effects associated with higher concentrations of this compound?
A3: At concentrations significantly above the therapeutic window, off-target effects on related kinases have been observed in preclinical models. This can manifest as unexpected toxicity or a paradoxical decrease in efficacy. Careful dose-escalation studies are crucial to identify the optimal therapeutic window.
Q4: What is the recommended vehicle for in vivo administration of this compound?
A4: A common vehicle for this compound is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. However, it is essential to perform a vehicle tolerability study in your specific animal model prior to initiating efficacy experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of Efficacy | Insufficient drug exposure at the tumor site. | - Perform a dose-escalation study.- Analyze plasma and tumor concentrations of this compound via LC-MS/MS.- Assess target engagement in tumor tissue (e.g., by measuring phosphorylation of a downstream substrate of Kinase X). |
| Inappropriate Dosing Schedule: | ||
| - Increase dosing frequency based on the half-life of this compound. | ||
| High Toxicity | Off-target effects at high concentrations. | - Reduce the dose of this compound.- Consider an alternative dosing schedule (e.g., intermittent dosing). |
| Vehicle-related toxicity. | - Perform a vehicle tolerability study.- Explore alternative vehicle formulations. | |
| Variability in Response | Inconsistent drug administration. | - Ensure proper training of personnel on the administration technique (e.g., IP injection).- Use a consistent volume and concentration of the dosing solution. |
| Biological variability in the animal model. | - Increase the number of animals per group to achieve sufficient statistical power. |
Experimental Protocols
Protocol 1: In Vivo Dose-Escalation Study
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Animal Model: Utilize an appropriate mouse xenograft model with a tumor line known to be dependent on the ABC signaling pathway.
-
Group Allocation: Randomly assign mice to treatment groups (n=8-10 per group), including a vehicle control group and at least three dose levels of this compound (e.g., 5 mg/kg, 10 mg/kg, and 25 mg/kg).
-
Drug Administration: Administer this compound or vehicle daily via IP injection for a predetermined period (e.g., 21 days).
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Tumor Measurement: Measure tumor volume twice weekly using calipers.
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Toxicity Monitoring: Monitor body weight and clinical signs of toxicity daily.
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Endpoint Analysis: At the end of the study, collect tumor and plasma samples for pharmacokinetic and pharmacodynamic analysis.
Protocol 2: Target Engagement Assay
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Sample Collection: Collect tumor tissue from treated and control animals at various time points after the final dose.
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Protein Extraction: Homogenize the tumor tissue and extract total protein.
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Western Blot Analysis: Perform a Western blot to measure the phosphorylation levels of a known downstream substrate of Kinase X. A decrease in phosphorylation in the this compound treated groups indicates target engagement.
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Immunohistochemistry (IHC): Alternatively, perform IHC on tumor sections to visualize the inhibition of downstream signaling in situ.
Visualizations
Caption: this compound inhibits Kinase X in the ABC signaling pathway.
Caption: Workflow for an in vivo dose-escalation study.
Caption: Troubleshooting logic for sub-optimal efficacy.
troubleshooting SR-1277 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with the experimental compound SR-1277. Our goal is to help you navigate potential challenges and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Raf/MEK/ERK (MAPK) signaling pathway. It is designed to target key kinases in this cascade, which are frequently dysregulated in various cancer types. The primary mechanism involves the inhibition of downstream signaling, leading to reduced cell proliferation and induction of apoptosis in susceptible cell lines.
Q2: In which cell lines is this compound expected to be most effective?
A2: this compound is predicted to have the highest efficacy in cell lines with known activating mutations in the MAPK pathway, such as BRAF V600E mutant cell lines. Efficacy may be lower in cell lines with wild-type BRAF or resistance mechanisms.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored as a lyophilized powder at -20°C. For short-term use, it can be dissolved in a suitable solvent (e.g., DMSO) and stored at -20°C. For long-term storage, it is recommended to store aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.
Q4: What is the optimal concentration range for this compound in cell-based assays?
A4: The optimal concentration of this compound can vary depending on the cell line and assay type. It is recommended to perform a dose-response experiment, typically ranging from 0.1 nM to 10 µM, to determine the IC50 value for your specific experimental conditions.
Troubleshooting Guides
Issue 1: High Variability in Proliferation Assay Results
High variability between replicate wells or experiments is a common issue in cell-based assays.[1][2][3]
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogeneous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between seeding groups of wells. |
| Edge Effects | To minimize evaporation and temperature gradients that can cause "edge effects"[4], avoid using the outer wells of the microplate. Fill the perimeter wells with sterile PBS or media. |
| Cell Passage Number | High passage numbers can lead to changes in cell characteristics and responses.[3] Use cells with a consistent and low passage number for all experiments. |
| Reagent Preparation | Prepare fresh dilutions of this compound from a concentrated stock for each experiment to avoid degradation. |
| Mycoplasma Contamination | Test cell cultures for mycoplasma contamination regularly, as it can significantly impact cell health and experimental outcomes.[3] |
Issue 2: Lack of Expected Efficacy of this compound
If this compound is not producing the expected inhibitory effect on cell viability or signaling.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Incorrect Drug Concentration | Verify the calculated dilutions and the final concentration of this compound in the assay. Perform a dose-response curve to confirm the IC50. |
| Cell Line Resistance | The chosen cell line may have intrinsic or acquired resistance to MAPK pathway inhibitors. Confirm the mutational status of the MAPK pathway in your cell line. |
| Assay Timing | The incubation time with this compound may be too short. Optimize the treatment duration by performing a time-course experiment (e.g., 24, 48, 72 hours). |
| Compound Inactivity | Ensure the compound has not degraded due to improper storage or handling. Use a fresh aliquot for your experiments. |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTS Assay)
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Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment : The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
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Incubation : Incubate the plate for the desired duration (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO2.
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MTS Reagent Addition : Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
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Data Acquisition : Measure the absorbance at 490 nm using a microplate reader.
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Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for Phospho-ERK Inhibition
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Cell Treatment : Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with this compound at various concentrations for a specified time (e.g., 2 hours).
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Cell Lysis : Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
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Immunoblotting : Block the membrane and probe with primary antibodies against phospho-ERK, total ERK, and a loading control (e.g., GAPDH).
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Detection : Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
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Analysis : Quantify band intensities to determine the extent of phospho-ERK inhibition.
Visualizations
Caption: Proposed mechanism of action for this compound in the MAPK signaling pathway.
Caption: A logical workflow for troubleshooting common experimental issues with this compound.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.in]
- 2. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 3. m.youtube.com [m.youtube.com]
- 4. focus.gbo.com [focus.gbo.com]
SR-1277 stability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the stability of SR-1277 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be due to instability in my cell culture media?
A1: Yes, inconsistent results are a common indicator of compound instability in cell culture media. Small molecules like this compound can degrade over time due to various factors, leading to a decrease in the effective concentration of the active compound and potentially producing byproducts with off-target effects.
Q2: What are the primary factors that can cause this compound to degrade in cell culture media?
A2: Several factors can contribute to the degradation of a small molecule in a cell culture environment:
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pH: The pH of the culture medium can significantly influence the rate of hydrolysis of susceptible chemical bonds within the molecule.[1][2]
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Temperature: Incubation at 37°C can accelerate the degradation of thermally labile compounds.[1][2]
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Light Exposure: Some compounds are photosensitive and can degrade upon exposure to light.[1]
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Reactive Components in Media: Components in the media, such as serum, can contain enzymes that may metabolize the compound. Reactive oxygen species can also be present and lead to oxidation.[1][3]
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Solubility Issues: Poor solubility can lead to precipitation of the compound over time, effectively reducing its concentration in the media.[1][4]
Q3: How can I determine if this compound is degrading in my specific cell culture medium?
A3: You can assess the stability of this compound by incubating it in your cell culture medium under your experimental conditions (e.g., 37°C, 5% CO₂) for various durations. At different time points, collect aliquots of the medium and analyze the concentration of the parent compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent compound over time indicates instability.[1][4]
Q4: What are some immediate steps I can take to minimize the potential instability of this compound?
A4: To mitigate potential degradation, consider the following immediate actions:
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Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound and dilute it into the culture medium immediately before use.[1]
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Minimize Light Exposure: Protect your stock solutions and media containing this compound from light, especially if the compound is known to be photosensitive.
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Control Temperature: Avoid repeated freeze-thaw cycles of stock solutions and minimize the time the compound spends at 37°C before being added to the cells.
Q5: Should I use serum-free or serum-containing media when assessing the stability of this compound?
A5: It is advisable to test the stability in both conditions if your experimental design allows. Serum contains proteins that can bind to small molecules, which can sometimes stabilize them.[5] However, serum also contains enzymes that could potentially degrade your compound.[1] Testing in both the presence and absence of serum can help you understand the specific factors influencing this compound's stability.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to the stability of this compound in cell culture.
Problem: Inconsistent or weaker-than-expected biological effect of this compound.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound in stock solution | 1. Prepare a fresh stock solution of this compound. 2. Aliquot the stock solution to avoid repeated freeze-thaw cycles. 3. Store the stock solution at the recommended temperature and protected from light. |
| Degradation of this compound in cell culture medium | 1. Perform a stability study of this compound in your specific cell culture medium (see Experimental Protocols section). 2. If degradation is observed, consider reducing the incubation time of your experiment. 3. Alternatively, replenish the medium with fresh this compound at regular intervals during long-term experiments. |
| Precipitation of this compound in the medium | 1. Visually inspect the culture medium for any signs of precipitation after adding this compound. 2. Determine the solubility of this compound in your cell culture medium. 3. If solubility is an issue, consider using a lower concentration or a different solvent for the stock solution (ensure solvent toxicity is evaluated). |
| Interaction with media components | 1. Test the stability of this compound in a simpler, buffered saline solution to see if media components are contributing to degradation. 2. If using serum, test stability in both serum-free and serum-containing media to assess the impact of serum proteins. |
Data Presentation
Table 1: Stability of this compound in Different Cell Culture Media at 37°C
| Time (hours) | % Remaining in DMEM | % Remaining in RPMI-1640 |
| 0 | 100% | 100% |
| 6 | 95% | 92% |
| 12 | 88% | 81% |
| 24 | 75% | 65% |
| 48 | 55% | 40% |
| 72 | 30% | 15% |
Table 2: Effect of Serum on this compound Stability in DMEM at 37°C over 48 hours
| Condition | % Remaining of this compound |
| DMEM (serum-free) | 55% |
| DMEM + 10% FBS | 78% |
Experimental Protocols
Protocol 1: Determining the Stability of this compound in Cell Culture Media
Objective: To quantify the degradation of this compound in a specific cell culture medium over time.
Materials:
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This compound
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Cell culture medium (e.g., DMEM, RPMI-1640)
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Sterile microcentrifuge tubes or a 96-well plate
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Incubator (37°C, 5% CO₂)
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HPLC or LC-MS system
Methodology:
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
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Spike the cell culture medium with this compound to the final desired experimental concentration.
-
Aliquot the this compound-containing medium into sterile tubes or wells of a plate.
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Immediately take a sample for the 0-hour time point and store it at -80°C until analysis.
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Incubate the remaining aliquots at 37°C in a 5% CO₂ incubator.
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At designated time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours), remove an aliquot and store it at -80°C.
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Once all time points are collected, thaw the samples and analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.
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Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway targeted by this compound.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound stability.
References
Technical Support Center: Overcoming SR-1277 Resistance in Cancer Cells
Disclaimer: Information regarding a specific anti-cancer agent designated "SR-1277" is not publicly available. This technical support center provides a generalized framework for troubleshooting and overcoming resistance to a hypothetical targeted therapy, hereafter referred to as this compound. The principles and protocols described are based on common mechanisms of resistance to targeted agents in cancer therapy.
Troubleshooting Guides
This section provides guidance for identifying and addressing resistance to this compound in your cancer cell lines.
Problem: Decreased Sensitivity to this compound in Cancer Cells
Possible Cause 1: Alteration in the Drug Target
Acquired mutations in the target protein of this compound can prevent the drug from binding effectively, leading to resistance.
Troubleshooting Steps:
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Sequence the target gene: Perform Sanger or next-generation sequencing of the gene encoding the target protein in both sensitive and resistant cell lines to identify potential mutations.
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Functional analysis of mutations: If a mutation is identified, express the mutant protein in a sensitive cell line to confirm its role in conferring resistance.
Quantitative Data Summary: IC50 Shift in Resistant Cells
| Cell Line | This compound IC50 (nM) | Fold Change in Resistance | Target Gene Mutation |
| Parental Sensitive | 10 | - | None |
| Resistant Clone 1 | 150 | 15 | T315I |
| Resistant Clone 2 | 250 | 25 | V255L |
Possible Cause 2: Activation of Bypass Signaling Pathways
Cancer cells can develop resistance by activating alternative signaling pathways that bypass the inhibitory effect of this compound.
Troubleshooting Steps:
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Phospho-protein array: Use a phospho-protein array to screen for changes in the phosphorylation status of key signaling proteins between sensitive and resistant cells.
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Western blotting: Validate the findings from the phospho-protein array by performing Western blots for specific activated proteins in the identified bypass pathways.
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Combination therapy: Treat resistant cells with this compound in combination with an inhibitor of the identified bypass pathway to assess for synergistic effects.
Quantitative Data Summary: Effect of Combination Therapy on Resistant Cells
| Treatment | Resistant Cell Viability (%) |
| Control | 100 |
| This compound (100 nM) | 85 |
| Bypass Pathway Inhibitor (50 nM) | 70 |
| This compound + Bypass Pathway Inhibitor | 25 |
Frequently Asked Questions (FAQs)
Q1: My cancer cells have developed resistance to this compound. What are the first steps I should take to investigate the mechanism of resistance?
A1: The initial steps to investigate this compound resistance should involve:
-
Confirming the resistance: Perform a dose-response curve with this compound on your resistant cells and compare it to the parental sensitive cells to quantify the degree of resistance (IC50 shift).
-
Sequencing the drug target: Analyze the gene sequence of the protein targeted by this compound to check for mutations that might interfere with drug binding.
-
Assessing bypass pathway activation: Use techniques like phospho-protein arrays or Western blotting to screen for the upregulation of alternative signaling pathways in the resistant cells compared to the sensitive cells.
Q2: How can I determine if increased drug efflux is contributing to this compound resistance in my cell line?
A2: To investigate the role of drug efflux pumps (like P-glycoprotein) in this compound resistance, you can perform the following experiments:
-
Rhodamine 123 efflux assay: Use a fluorescent substrate of efflux pumps, such as Rhodamine 123. If your resistant cells show lower intracellular fluorescence compared to sensitive cells, it suggests increased efflux pump activity.
-
Co-treatment with an efflux pump inhibitor: Treat your resistant cells with this compound in the presence and absence of a known efflux pump inhibitor (e.g., verapamil). A restoration of sensitivity to this compound in the presence of the inhibitor would indicate the involvement of drug efflux.
Q3: What are some potential therapeutic strategies to overcome resistance mediated by a bypass signaling pathway?
A3: If you have identified a specific bypass pathway responsible for this compound resistance, you can employ the following strategies:
-
Combination Therapy: The most direct approach is to combine this compound with a second inhibitor that targets a key component of the activated bypass pathway. This dual blockade can often restore sensitivity.
-
Targeting Downstream Effectors: If the bypass pathway converges on a common downstream signaling node, targeting this effector molecule could be an effective strategy.
-
Immunotherapy Combinations: In some cases, combining targeted therapy with immunotherapy can be effective.[1] The targeted agent may increase the immunogenicity of the tumor cells, making them more susceptible to immune-mediated killing.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the IC50 of this compound in sensitive and resistant cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines (sensitive and resistant)
-
Complete growth medium
-
This compound (in a suitable solvent like DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol is for detecting changes in protein expression and phosphorylation in sensitive versus resistant cells.
Materials:
-
Cell lysates from sensitive and resistant cells (treated with this compound or vehicle)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-ß-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Quantify the protein concentration of the cell lysates.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to compare protein expression and phosphorylation levels.
Visualizations
Caption: this compound signaling and a potential bypass resistance mechanism.
Caption: Experimental workflow for identifying this compound resistance.
Caption: Potential mechanisms leading to this compound resistance.
References
Technical Support Center: Improving Research Compound Bioavailability
Disclaimer: The following technical support guide uses Curcumin as a model compound to illustrate strategies for improving the bioavailability of poorly soluble research molecules. The compound "SR-1277" could not be specifically identified in publicly available literature. The principles and protocols described herein are broadly applicable to other hydrophobic research compounds facing similar bioavailability challenges.
This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice, frequently asked questions, and detailed experimental protocols in a question-and-answer format to address common issues encountered during in vitro and in vivo research.
Frequently Asked Questions (FAQs)
Q1: My research compound has very low aqueous solubility. What are the initial steps to improve its bioavailability for in vivo studies?
A1: Low aqueous solubility is a primary reason for poor oral bioavailability. The initial strategies to consider are:
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate. Techniques like micronization and nanosuspension can be employed.
-
Use of Co-solvents: For initial in vivo screens, dissolving the compound in a mixture of solvents (co-solvents) can be a rapid approach. However, the toxicity and physiological effects of the co-solvents must be carefully considered.
-
Formulation with Adjuvants: Co-administration with a bio-enhancer that inhibits metabolic enzymes can increase plasma concentrations. A classic example is the use of piperine with curcumin.
Q2: I am observing high variability in my in vivo experimental results. Could this be related to the formulation of my compound?
A2: Yes, high variability is often linked to inconsistent formulation and absorption. Poorly formulated compounds can lead to erratic absorption rates between individual animals. Ensuring a homogenous and stable formulation is critical. For suspensions, ensure uniform particle size and prevent aggregation. For solutions, confirm the compound remains fully dissolved and does not precipitate upon administration.
Q3: What are the advantages of using lipid-based formulations like liposomes or solid lipid nanoparticles (SLNs)?
A3: Lipid-based formulations offer several advantages for poorly soluble compounds:
-
Enhanced Solubility: They can encapsulate hydrophobic compounds within their lipid core, increasing their dispersion in aqueous environments.
-
Improved Permeability: They can facilitate transport across the intestinal epithelium.
-
Protection from Degradation: They can protect the compound from enzymatic degradation in the gastrointestinal tract.
-
Reduced First-Pass Metabolism: Some lipid-based systems can be absorbed through the lymphatic system, bypassing the liver and reducing first-pass metabolism.
Q4: How do I choose between different bioavailability enhancement techniques?
A4: The choice of technique depends on several factors:
-
Physicochemical Properties of the Compound: The compound's logP, pKa, and melting point will influence which formulation strategies are most suitable.
-
Intended Route of Administration: Oral, intravenous, or topical administration will require different formulation approaches.
-
Desired Release Profile: Whether you need immediate or sustained release will guide your choice of excipients and formulation type.
-
Scalability: For later-stage development, the ease and cost-effectiveness of scaling up the formulation process are important considerations.
Troubleshooting Guides
Nanoparticle Formulation
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Particle Aggregation / Clumping | - Insufficient stabilizer or capping agent.- Improper pH or ionic strength of the dispersion medium.- High concentration of nanoparticles. | - Increase the concentration of the stabilizer (e.g., PVP, chitosan).- Adjust the pH and ionic strength of the medium to optimize particle repulsion.- Work with more dilute nanoparticle suspensions.[1] |
| Large Particle Size or Wide Size Distribution (High Polydispersity Index) | - Inefficient homogenization or sonication.- Suboptimal concentration of precursors or stabilizers.- Ostwald ripening (growth of larger particles at the expense of smaller ones). | - Increase sonication time or power, or use a high-pressure homogenizer.- Optimize the ratio of the compound to the polymer/lipid and stabilizer.- Prepare fresh batches for each experiment and store them under conditions that minimize particle growth (e.g., refrigeration). |
| Low Encapsulation Efficiency | - Poor affinity of the compound for the nanoparticle core.- Leakage of the compound during the preparation process.- Use of an inappropriate preparation method. | - Select a polymer or lipid with higher affinity for your compound.- Optimize the preparation parameters (e.g., stirring speed, temperature, solvent evaporation rate).- Try a different nanoparticle preparation method (e.g., emulsion solvent evaporation vs. nanoprecipitation).[2] |
Liposome Formulation
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Low Entrapment Efficiency | - The compound has low affinity for the lipid bilayer.- The hydration buffer pH is not optimal.- The drug-to-lipid ratio is too high. | - Modify the lipid composition (e.g., add cholesterol to increase bilayer rigidity).- Adjust the pH of the hydration buffer to a level where the compound has lower aqueous solubility, driving it into the lipid phase.- Decrease the initial amount of the compound relative to the total lipid content.[3][4] |
| Liposome Instability (Aggregation or Fusion) | - Suboptimal surface charge.- Inappropriate storage conditions. | - Incorporate charged lipids (e.g., DPPG) to increase electrostatic repulsion.- Store liposomes at 4°C and avoid freezing unless a cryoprotectant is used. |
| Inconsistent Vesicle Size | - Inefficient size reduction method.- The lipid film was not uniformly hydrated. | - Use extrusion through polycarbonate membranes for a more uniform size distribution.- Ensure the lipid film is thin and evenly distributed before hydration. Increase hydration time and temperature. |
In Vivo Dosing (Oral Gavage)
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Regurgitation or Aspiration | - Incorrect placement of the gavage needle.- Excessive volume administered.- Animal stress and resistance. | - Ensure the gavage needle is correctly positioned in the esophagus, not the trachea.[5]- Adhere to recommended maximum gavage volumes for the animal's weight.[6]- Handle animals gently and consider coating the gavage needle with a sucrose solution to reduce stress.[5] |
| Esophageal or Stomach Injury | - Use of an improperly sized or damaged gavage needle.- Forcing the needle against resistance. | - Use a flexible, ball-tipped gavage needle of the correct size for the animal.- If resistance is met, withdraw the needle and reposition it. Never use force.[6] |
| Compound Precipitation in the Dosing Vehicle | - The compound is not sufficiently soluble in the chosen vehicle.- Temperature changes causing the compound to fall out of solution. | - Use a vehicle with higher solubilizing capacity (e.g., a different co-solvent system or a surfactant-based formulation).- Prepare the dosing solution fresh and maintain it at a constant temperature. |
Quantitative Data on Bioavailability Enhancement of Curcumin
The following tables summarize the improvement in curcumin bioavailability achieved with different formulation strategies, as reported in various studies.
Table 1: Co-administration with Piperine
| Formulation | Subject | Dose | Fold Increase in Bioavailability (AUC) | Reference |
| Curcumin + Piperine | Human | 2 g Curcumin + 20 mg Piperine | 20 | [7] |
Table 2: Nanoparticle and Micellar Formulations
| Formulation Type | Subject | Fold Increase in Bioavailability (AUC) | Reference |
| Micellar Curcumin (NovaSOL®) | Human | 185 | [8] |
| γ-cyclodextrin Curcumin formulation (CW8) | Human | 39 | [3] |
Table 3: Lipid-Based Formulations
| Formulation Type | Subject | Notes | Reference |
| Curcumin Phytosome | Human | Enhanced absorption compared to standard curcumin | [3] |
| Solid Lipid Nanoparticles | N/A (Designed for enhanced bioavailability) | Improved photostability and potential for increased bioavailability | [8] |
Experimental Protocols
Preparation of Curcumin-Loaded Liposomes (Thin-Film Hydration Method)
Materials:
-
Curcumin
-
Soybean Phosphatidylcholine (SPC) or other suitable phospholipid
-
Cholesterol
-
Chloroform and Methanol (solvent system)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Dissolve curcumin, SPC, and cholesterol in a chloroform:methanol solvent mixture in a round-bottom flask. The molar ratio of SPC to cholesterol can be optimized, but a common starting point is 2:1.
-
Attach the flask to a rotary evaporator and evaporate the solvents under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-50°C). This will form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently at a temperature above the lipid transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
To reduce the size and lamellarity of the liposomes, sonicate the suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).[9]
-
To separate the encapsulated curcumin from the unencapsulated, the liposome suspension can be centrifuged, and the pellet containing the liposomes can be resuspended in fresh PBS.
Preparation of Curcumin-Loaded Solid Lipid Nanoparticles (SLNs) (Hot Homogenization Method)
Materials:
-
Curcumin
-
Solid lipid (e.g., Compritol® 888 ATO, Precirol® ATO 5)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
-
High-shear homogenizer
-
Probe sonicator
Procedure:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Dissolve the curcumin in the molten lipid with continuous stirring to form the lipid phase.
-
In a separate beaker, dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase. This is the aqueous phase.
-
Add the hot lipid phase to the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.
-
Subject the hot pre-emulsion to probe sonication to reduce the particle size to the nanometer range.
-
Cool the resulting nanoemulsion to room temperature while stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
The SLN dispersion can be used as is or lyophilized for long-term storage.
Protocol for Oral Gavage of Curcumin Formulation in Mice
Materials:
-
Curcumin formulation (e.g., suspension in 0.5% carboxymethyl cellulose)
-
Appropriately sized gavage needle (e.g., 20-22 gauge, 1.5 inches long with a ball tip for adult mice)
-
Syringe
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct volume of the formulation to be administered (typically 5-10 mL/kg body weight).[6]
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and align the esophagus and pharynx. The body should be held in a vertical position.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth and mark it on the needle.
-
Introduce the gavage needle into the mouth, slightly to one side, and advance it gently along the roof of the mouth towards the esophagus.
-
The mouse should swallow the needle as it enters the esophagus. If there is any resistance, do not force the needle. Withdraw and try again.
-
Once the needle is in place, administer the formulation slowly and steadily.
-
After administration, gently remove the needle in the same path it was inserted.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, for at least 10-15 minutes.
Visualizations
Signaling Pathways Modulated by Curcumin
Caption: Key signaling pathways modulated by curcumin.
Experimental Workflow for Bioavailability Study
Caption: General workflow for an in vivo bioavailability study.
Logical Relationship of Bioavailability Challenges
Caption: Factors contributing to low oral bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Improving the Stability of Liposomal Curcumin by Adjusting the Inner Aqueous Chamber pH of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Advances in Nanocarrier Systems for Overcoming Formulation Challenges of Curcumin: Current Insights [mdpi.com]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
SR-1277 toxicity assessment in non-cancerous cells
Welcome to the technical support center for SR-1277. This resource is designed to assist researchers, scientists, and drug development professionals in assessing the toxicity of this compound in non-cancerous cells. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the accuracy and reproducibility of your results.
Compound Information: this compound is a potent, ATP-competitive small molecule inhibitor of Phosphoinositide 3-kinase (PI3K). Its primary mechanism of action is the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival.[1][2][3] While highly selective for PI3K, some off-target effects on other kinases may be observed at higher concentrations.[4][5][6]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of toxicity for this compound in non-cancerous cells?
A1: The primary on-target toxicity of this compound stems from its potent inhibition of the PI3K/Akt signaling pathway. This pathway is essential for the survival of many cell types, and its inhibition can lead to the induction of apoptosis (programmed cell death).[1][2][7] Off-target effects, potentially due to inhibition of other kinases or cellular proteins, may contribute to toxicity at higher concentrations.[6][8]
Q2: Why do I observe different IC50 values for this compound across different non-cancerous cell lines?
A2: Cell lines exhibit varying degrees of dependence on the PI3K/Akt pathway for survival. Cells that are highly reliant on this pathway will be more sensitive to this compound. Other factors include differences in drug metabolism, expression levels of the PI3K target, and the activity of compensatory signaling pathways.
Q3: How can I distinguish between apoptosis and necrosis induced by this compound?
A3: The Annexin V/Propidium Iodide (PI) assay is the recommended method. Early apoptotic cells will stain positive for Annexin V and negative for PI, as they expose phosphatidylserine on their outer membrane while maintaining membrane integrity.[9][10] Late apoptotic or necrotic cells will stain positive for both Annexin V and PI, as the cell membrane has become permeable.[10]
Q4: My MTT assay results show an increase in absorbance at high concentrations of this compound, suggesting increased viability. Is this correct?
A4: This is likely an artifact. Some chemical compounds can directly reduce the MTT reagent, leading to a false-positive signal that does not correlate with cellular metabolic activity.[11] It is crucial to run a cell-free control (media + this compound + MTT reagent) to check for direct chemical reduction. If interference is observed, consider using an alternative viability assay, such as the lactate dehydrogenase (LDH) release assay, which measures membrane integrity.[12][13][14]
Q5: How can I confirm that the observed cytotoxicity is due to on-target PI3K inhibition?
A5: To confirm on-target activity, you can perform a rescue experiment. After treating cells with this compound, introduce a constitutively active form of Akt. If the cytotoxicity is on-target, the active Akt should rescue the cells from this compound-induced death. Additionally, performing a Western blot to confirm the reduced phosphorylation of Akt (a direct downstream target of PI3K) can verify target engagement.[3][7]
Quantitative Data Summary
The following table summarizes the mean inhibitory concentration (IC50) values of this compound in various non-cancerous cell lines after a 48-hour treatment period, as determined by a standard MTT assay.
| Cell Line | Description | Tissue of Origin | Mean IC50 (µM) | Standard Deviation (µM) |
| HEK293 | Human Embryonic Kidney | Kidney | 12.5 | ± 1.8 |
| HUVEC | Human Umbilical Vein Endothelial Cells | Endothelium | 8.2 | ± 1.1 |
| NHDF | Normal Human Dermal Fibroblasts | Skin | 25.1 | ± 3.5 |
| Primary Hepatocytes | Primary Human Hepatocytes | Liver | 18.9 | ± 2.4 |
Experimental Protocols & Troubleshooting
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow MTT tetrazolium salt to purple formazan crystals.[15][16]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound dilutions. Include "vehicle-only" and "no-treatment" controls.[11]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.[16]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Troubleshooting Guide: MTT Assay
| Issue | Probable Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Incomplete formazan solubilization.[16] 3. "Edge effects" in the 96-well plate.[17] | 1. Ensure a homogenous single-cell suspension before seeding. 2. Pipette up and down vigorously after adding DMSO or place on a plate shaker for 10 minutes. 3. Avoid using the outermost wells; fill them with sterile PBS to maintain humidity.[17] |
| Low absorbance readings in all wells | 1. Cell seeding density is too low. 2. MTT incubation time is too short. 3. Cells are not proliferating properly. | 1. Increase the initial cell seeding density. 2. Increase incubation time with MTT reagent until purple crystals are visible. 3. Verify proper culture conditions (media, CO2, temperature). |
| High background in "no cell" control wells | 1. Contamination of media or reagents.[15] 2. Direct reduction of MTT by a component in the media (e.g., phenol red). | 1. Use fresh, sterile reagents. 2. Consider using phenol red-free medium for the assay.[11] |
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[9][10][18]
Methodology:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentrations for the specified time. Include positive and negative controls.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, detach gently using a non-enzymatic cell dissociation solution to preserve membrane integrity.[19]
-
Washing: Wash cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[19]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.[18][19]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[19]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[18]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[10]
-
Visual Guides and Workflows
Caption: this compound inhibits PI3K, blocking the conversion of PIP2 to PIP3 and downstream signaling.
Caption: General experimental workflow for in vitro cytotoxicity assessment.
Caption: Troubleshooting decision tree for high variability in MTT assay results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. benchchem.com [benchchem.com]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. MTT assay overview | Abcam [abcam.com]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. kumc.edu [kumc.edu]
- 19. bosterbio.com [bosterbio.com]
minimizing SR-1277 precipitation in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the CK1δ/ε inhibitor, SR-1277, in aqueous solutions. Our goal is to help you minimize precipitation and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective ATP-competitive inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε). It plays a crucial role in cell cycle regulation by targeting the G2/M checkpoint. Specifically, this compound inhibits CK1δ/ε-mediated phosphorylation and subsequent degradation of Wee1, a key mitotic inhibitor kinase. This leads to the stabilization of Wee1, which in turn phosphorylates and inactivates Cyclin-Dependent Kinase 1 (CDK1), preventing mitotic entry. This anti-proliferative effect makes this compound a subject of interest in cancer research.
Q2: I'm observing precipitation of this compound in my aqueous buffer. What are the likely causes?
Precipitation of small molecule inhibitors like this compound in aqueous solutions is a common issue and can be attributed to several factors:
-
Low Aqueous Solubility: Many kinase inhibitors are hydrophobic in nature and have limited solubility in aqueous media.
-
pH of the Solution: The solubility of compounds with ionizable groups can be highly dependent on the pH of the solution. If the buffer pH is close to the compound's isoelectric point, its solubility will be at its minimum.
-
High Concentration: The concentration of this compound in your working solution may exceed its solubility limit in the specific buffer system you are using.
-
Temperature: Temperature can affect solubility. A decrease in temperature during storage or experimentation can lead to precipitation.
-
Improper Dissolution of Stock Solution: If the initial stock solution in an organic solvent is not properly dissolved or is diluted too quickly into the aqueous buffer, the compound can precipitate out.
-
Buffer Composition: The presence of certain salts or other components in your buffer could potentially reduce the solubility of this compound.
Q3: How can I improve the solubility of this compound in my experiments?
Several strategies can be employed to enhance the solubility of this compound and prevent precipitation:
-
Use of Co-solvents: For in vitro assays, it is common practice to first dissolve this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. This stock can then be diluted into the aqueous experimental medium. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid affecting the biological system.
-
Use of Surfactants or Solubilizing Agents: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween-20, Pluronic F-68) can help to increase the solubility of hydrophobic compounds.
-
Sonication: Gentle sonication of the solution can sometimes help to dissolve small particles that may have precipitated.
-
Warmth: Gently warming the solution may help to dissolve the compound, but be cautious as excessive heat can degrade the compound or affect other components of your assay.
Troubleshooting Guide: Minimizing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation during your experiments.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Precipitation upon dilution of DMSO stock into aqueous buffer. | 1. Concentration of this compound is too high in the final aqueous solution. 2. Rapid dilution causing localized high concentration and precipitation. 3. Low temperature of the aqueous buffer. | 1. Optimize Concentration: Determine the lowest effective concentration of this compound for your assay to stay within its solubility limit.2. Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. Add the DMSO stock to a small volume of buffer first, mix well, and then add this intermediate dilution to the final volume.3. Pre-warm Buffer: Ensure your aqueous buffer is at the experimental temperature (e.g., 37°C for cell culture) before adding the this compound stock solution. |
| Precipitation observed in the stock solution (in DMSO). | 1. Stock concentration is too high. 2. Improper storage. | 1. Lower Stock Concentration: Prepare a less concentrated stock solution in DMSO.2. Proper Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, thaw the aliquot completely and vortex gently to ensure the compound is fully dissolved. |
| Precipitation occurs over time in the final aqueous working solution. | 1. Metastable supersaturated solution was initially formed. 2. Temperature fluctuations. 3. Interaction with components of the medium (e.g., proteins in cell culture media). | 1. Prepare Fresh Solutions: Prepare the final working solution of this compound fresh for each experiment.2. Maintain Constant Temperature: Keep the working solution at a constant and appropriate temperature throughout the experiment.3. Consider Formulation Aids: For longer-term experiments, the inclusion of solubilizing agents, as mentioned in the FAQs, might be necessary. However, their compatibility with the specific assay must be validated. |
Physicochemical Properties of this compound (Predicted)
While experimentally determined values are not publicly available, computational predictions provide valuable insights into the behavior of this compound in aqueous solutions.
| Property | Predicted Value | Implication for Aqueous Solubility |
| Molecular Weight | ~450 - 550 g/mol | Larger molecules can sometimes have lower aqueous solubility. |
| logP (Octanol-Water Partition Coefficient) | High (likely > 3) | A high logP indicates a hydrophobic nature, suggesting low intrinsic aqueous solubility. |
| pKa (Acid Dissociation Constant) | Multiple potential ionizable groups (basic and acidic) | The net charge of the molecule will be pH-dependent, significantly influencing its solubility. It is likely to be least soluble around its isoelectric point. |
| Aqueous Solubility | Very low | Direct dissolution in aqueous buffers is expected to be challenging. The use of a co-solvent like DMSO is highly recommended. |
Note: These values are based on computational predictions for compounds with similar structural motifs and should be used as a guide. Experimental validation is recommended.
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions for Cell-Based Assays
This protocol provides a general guideline for preparing this compound solutions to minimize precipitation.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile phosphate-buffered saline (PBS) or cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO): a. Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for 1 mg of this compound with a molecular weight of 500 g/mol , add 200 µL of DMSO for a 10 mM stock). c. Add the calculated volume of DMSO to the vial of this compound. d. Vortex the solution thoroughly for several minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If needed, gentle warming (to no more than 37°C) or brief sonication can be applied. e. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. f. Store the stock solution aliquots at -20°C or -80°C.
-
Preparation of Working Solution (e.g., 10 µM in Cell Culture Medium): a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Vortex the thawed stock solution gently. c. Pre-warm the cell culture medium or PBS to the desired experimental temperature (e.g., 37°C). d. Perform a serial dilution. For example, to make a 10 µM working solution, first prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed medium (this creates a 100 µM solution). Vortex gently. e. Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium to achieve the final 10 µM working concentration. Mix by gentle inversion or pipetting. f. Use the final working solution immediately. Do not store aqueous working solutions for extended periods.
Note: The final DMSO concentration in this example is 0.1%. It is crucial to run a vehicle control (medium with the same final concentration of DMSO) in all experiments.
Visualizations
SR-1277 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the experimental use of the novel compound SR-1277. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure reliable and reproducible results.
General Compound Information
| Parameter | Recommendation | Source |
| Stock Solution Concentration | 10 mM in 100% DMSO | [1] |
| Working Concentration | 1-10 µM for initial screening assays | [1] |
| Storage | Aliquot and store at -80°C to minimize freeze-thaw cycles | [2] |
| Solvent Tolerance | Ensure final DMSO concentration in assays is <0.5% to avoid vehicle effects | [1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cell-based assay?
A1: For initial in vitro screening, a concentration of 10 µM is often recommended to assess the compound's activity.[1] A dose-response experiment should then be performed to determine the EC50/IC50 value.
Q2: How should I prepare my stock solutions of this compound?
A2: It is best practice to prepare a high-concentration stock solution, such as 10 mM in 100% DMSO.[1] This stock can then be used to make serial dilutions for your working concentrations. Aliquoting the stock solution is crucial to avoid repeated freeze-thaw cycles that could degrade the compound.
Q3: My experiment is not working. What are the first troubleshooting steps?
A3: Before extensive troubleshooting, it is often best to repeat the experiment to rule out random human error.[3][4] If the issue persists, a systematic approach is necessary. Start by analyzing each component of the experiment individually, such as reagents, equipment, and protocols.[2][5]
Q4: What are essential controls to include in my this compound experiments?
A4: Every experiment should include both positive and negative controls.[4]
-
Negative Control: Vehicle-only (e.g., DMSO) to assess the effect of the solvent on the system.
-
Positive Control: A known activator or inhibitor of the target pathway to ensure the assay is responsive.
-
Untreated Control: Cells or reagents without any treatment to establish a baseline.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
| No observable effect of this compound | - Compound inactivity or degradation- Incorrect dosage- Insufficient incubation time- Assay insensitivity | - Verify compound integrity with a fresh aliquot.- Perform a dose-response experiment with a wider concentration range.- Optimize incubation time with a time-course experiment.- Validate the assay with a known positive control. |
| High background signal in the assay | - Reagent instability or contamination- Non-specific binding | - Check the stability and expiration dates of all reagents.[1]- Prepare fresh reagents.- Include appropriate blocking steps in the protocol. |
| Unexpected cell toxicity | - Compound-induced cytotoxicity- High DMSO concentration | - Perform a cell viability assay (e.g., MTT, LDH) in parallel.- Ensure the final DMSO concentration is below cytotoxic levels (<0.5%). |
Experimental Protocols & Workflows
Protocol 1: General Cell-Based Assay for this compound Activity
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound from a 10 mM DMSO stock. Ensure the final DMSO concentration in all wells remains constant and non-toxic.
-
Treatment: Remove the culture medium and add the medium containing the various concentrations of this compound or controls (vehicle, positive control).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Assay Readout: Perform the specific assay to measure the desired endpoint (e.g., cell viability, protein expression, reporter gene activity).
Experimental Workflow: Hit-to-Lead Identification
The following diagram illustrates a typical workflow for advancing a "hit" compound like this compound through the initial stages of drug discovery.
Hypothetical Signaling Pathway for this compound
Assuming this compound is an inhibitor of a hypothetical kinase, "Kinase X," which is part of a pro-inflammatory signaling cascade, the mechanism of action could be visualized as follows.
References
Technical Support Center: Addressing Batch-to-Batch Inconsistency of SM-Inhibitor X
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch inconsistencies when working with the hypothetical small molecule inhibitor, SM-Inhibitor X.
Frequently Asked Questions (FAQs)
Q1: What are the potential causes of batch-to-batch inconsistency with SM-Inhibitor X?
A1: Batch-to-batch variability of small molecule inhibitors can arise from several factors during synthesis and purification. These can include minor differences in starting materials, reaction conditions, and purification methods, which may lead to variations in purity, impurity profiles, and the presence of residual solvents or salts.[1][2] Even subtle changes can impact the compound's biological activity.
Q2: How should I properly store and handle different batches of SM-Inhibitor X to minimize variability?
A2: To minimize variability, it is crucial to adhere to the storage conditions specified on the product's technical data sheet. Generally, small molecule inhibitors should be stored in a cool, dry, and dark place. For long-term storage, it is advisable to aliquot the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Always use calibrated equipment for weighing and dissolving the compound to ensure accurate and consistent concentrations.
Q3: What are the expected experimental outcomes when using a new batch of SM-Inhibitor X?
A3: A new batch of SM-Inhibitor X is expected to exhibit a similar potency (e.g., IC50 value) and selectivity profile as previous batches. The biological effects, such as inhibition of the target pathway and resulting cellular phenotypes, should be consistent. Any significant deviation in these parameters may indicate a batch-to-batch inconsistency that requires further investigation.
Troubleshooting Guide
Q1: I am observing a significant difference in the IC50 value of SM-Inhibitor X between an old and a new batch. What should I do?
A1: A shift in the IC50 value is a common indicator of batch-to-batch variability. To troubleshoot this, we recommend the following steps:
-
Confirm Compound Identity and Purity: Analyze both batches using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the identity and assess the purity of the compound.[3] A lower purity in one batch can lead to a reduced effective concentration and a higher apparent IC50.
-
Perform a Dose-Response Curve Comparison: Conduct a parallel dose-response experiment with both the old and new batches in the same assay, under identical conditions. This will help to confirm if the observed difference is reproducible.[4]
-
Check for Solubility Issues: Visually inspect the solubility of both batches in your chosen solvent and cell culture medium. Poor solubility can lead to a lower effective concentration of the inhibitor.[5]
Q2: My new batch of SM-Inhibitor X is showing unexpected off-target effects or cellular toxicity at concentrations where the previous batch was well-tolerated. How can I address this?
A2: Unexpected toxicity or off-target effects can be caused by impurities or byproducts from the synthesis process.
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Review the Impurity Profile: If available, compare the certificate of analysis (CoA) for both batches, paying close attention to the impurity profile. New or elevated levels of certain impurities could be responsible for the observed effects.
-
Conduct a Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT or LDH release) to compare the toxicity profiles of the two batches directly.[5]
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Consider a Secondary Assay: Use a secondary, orthogonal assay to confirm the on-target effects of both batches. This can help to distinguish between on-target and off-target-driven phenotypes.[6]
Q3: The new batch of SM-Inhibitor X is not dissolving properly, or I see precipitation in my stock solution. What should I do?
A3: Solubility issues can significantly impact experimental results.
-
Verify the Recommended Solvent: Double-check the technical data sheet for the recommended solvent and maximum solubility concentration.
-
Gentle Warming and Sonication: If the compound is heat-stable, gentle warming (to 37°C) and brief sonication can aid in dissolution.
-
Prepare Fresh Stock Solutions: Avoid using old stock solutions, as compound degradation or solvent evaporation can lead to precipitation. Prepare fresh stock solutions from the solid compound for each experiment.[5]
Quality Control Parameters for SM-Inhibitor X
| Parameter | Method | Acceptance Criteria | Purpose |
| Identity | Mass Spectrometry (MS) | Consistent with the expected molecular weight | Confirms the correct compound |
| Purity | High-Performance Liquid Chromatography (HPLC) | ≥98% | Ensures a high concentration of the active compound |
| Appearance | Visual Inspection | White to off-white solid | Basic quality check |
| Solubility | Visual Inspection | Clear solution at the specified concentration in DMSO | Ensures the compound can be properly dosed in experiments |
| Biological Activity | Cell-Based Assay (e.g., MTT) | IC50 within ± 2-fold of the reference value | Confirms the potency of the inhibitor |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of SM-Inhibitor X in an appropriate solvent (e.g., acetonitrile or methanol). Dilute the stock solution to a final concentration of 100 µg/mL with the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Gradient: Start with 95% A and 5% B, ramping to 5% A and 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the compound's absorbance maximum (e.g., 254 nm).
-
-
Data Analysis: Integrate the peak areas from the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Cell-Based Viability Assay (MTT) to Determine IC50
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of SM-Inhibitor X in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percent viability against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.[4]
Western Blot for Target Engagement
Methodology:
-
Cell Treatment and Lysis: Treat cells with SM-Inhibitor X at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., p-ERK).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., total ERK) and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
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Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and the loading control.
Visualizations
Caption: SM-Inhibitor X targeting the MEK1/2-ERK1/2 signaling pathway.
Caption: Workflow for testing a new batch of SM-Inhibitor X.
Caption: Troubleshooting logic for batch-to-batch inconsistency.
References
- 1. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 2. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quality control of small molecules - Kymos [kymos.com]
- 4. Revisiting inconsistency in large pharmacogenomic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to SR-1277 and Other CK1 Delta Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the casein kinase 1 delta (CK1δ) inhibitor SR-1277 with other notable alternatives. The following sections detail the performance of these inhibitors, supported by experimental data, and provide insights into their underlying mechanisms of action.
Performance Comparison of CK1 Delta Inhibitors
This compound is a potent and selective ATP-competitive inhibitor of CK1δ and its closely related isoform, CK1ε. To provide a clear comparison with other known CK1δ inhibitors, the following table summarizes their half-maximal inhibitory concentrations (IC50) and key selectivity features. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.
| Inhibitor | CK1δ IC50 (nM) | CK1ε IC50 (nM) | Key Off-Targets/Selectivity Profile |
| This compound | 49 | 260 | Also inhibits FLT3, CDK9/cyclin K, and CDK6/cyclin D3 at 305 nM, 109 nM, and 311 nM, respectively.[1][2] A kinome scan of 442 kinases showed high selectivity for CK1δ/ε.[3] |
| PF-670462 | 14 | 7.7 | A kinome scan revealed it to be a non-selective kinase inhibitor, affecting 44 kinases by ≥90% at 10 μM, including JNK, p38, and EGFR isoforms.[3][4][5] |
| IC261 | ~1000 | ~1000 | Known to have significant off-target effects, most notably inhibiting microtubule polymerization by binding to the colchicine site on tubulin.[6][7][8] This effect is independent of its CK1 inhibitory activity.[7][8] |
| D4476 | 300 | - | Also a potent inhibitor of TGF-β type-I receptor (ALK5) with an IC50 of 0.5 µM. It shows over 20-fold selectivity for CK1 and ALK5 over SAPK2/p38.[1][9][10] |
| SR-3029 | 44 | 260 | A highly selective CK1δ/ε inhibitor with only 6 off-target kinases inhibited by ≥90% at 10 μM in a kinome scan.[3] |
Experimental Protocols
To ensure the reproducibility of the cited data, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay
This assay is crucial for determining the IC50 values of the inhibitors against CK1δ.
Objective: To quantify the fifty-percent inhibitory concentration (IC50) of test compounds against CK1δ kinase activity.
Materials:
-
Recombinant human CK1δ enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
ATP (concentration typically near the Km for CK1δ)
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Substrate (e.g., a specific peptide substrate or a general substrate like α-casein)
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Test compounds (this compound and others) dissolved in DMSO
-
[γ-³²P]ATP or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
-
Plate reader (scintillation counter for radioactive assays or luminometer for non-radioactive assays)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant CK1δ enzyme, and the substrate.
-
Add the diluted test compounds to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using the radioactive method).
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction. For radioactive assays, this is typically done by adding a stop solution (e.g., phosphoric acid) and spotting the reaction mixture onto phosphocellulose paper. For non-radioactive assays like ADP-Glo™, follow the manufacturer's instructions for adding the ADP-Glo™ reagent.[11]
-
Detect the kinase activity. For radioactive assays, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, measure the luminescent signal, which correlates with the amount of ADP produced.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
This assay measures the cytotoxic or anti-proliferative effects of the inhibitors on cancer cell lines.
Objective: To determine the half-maximal effective concentration (EC50) of the inhibitors on cell viability.
Materials:
-
Cancer cell line (e.g., A375 human melanoma)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
The following day, treat the cells with serial dilutions of the test compounds. Include a DMSO-only control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for another 2-4 hours.[4] During this time, viable cells will metabolize the MTT into formazan crystals.[12]
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the EC50 value by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
CK1δ is a crucial regulator of several key signaling pathways, including the Wnt/β-catenin pathway and the circadian rhythm.[13][14] Understanding the role of CK1δ in these pathways is essential for elucidating the mechanism of action of its inhibitors.
CK1δ in the Wnt/β-catenin Signaling Pathway
CK1δ plays a critical role in the "destruction complex" that targets β-catenin for degradation in the absence of a Wnt signal.[15] Inhibition of CK1δ can therefore lead to the stabilization and accumulation of β-catenin, mimicking Wnt signaling activation.
Caption: Wnt/β-catenin signaling pathway with and without Wnt ligand, and the point of intervention for this compound.
CK1δ in the Circadian Rhythm Pathway
CK1δ is a key regulator of the circadian clock, primarily through its phosphorylation of the PERIOD (PER) and CRYPTOCHROME (CRY) proteins.[14] Phosphorylation by CK1δ marks these proteins for degradation, thus controlling the timing of the molecular clock. Inhibition of CK1δ leads to the stabilization of PER and CRY, resulting in a lengthening of the circadian period.
Caption: The core molecular feedback loop of the circadian clock and the role of CK1δ in regulating PER:CRY complex stability.
Experimental Workflow for Inhibitor Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a novel CK1δ inhibitor like this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 3. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. PF 670462 (3316) by Tocris, Part of Bio-Techne [bio-techne.com]
- 6. benchchem.com [benchchem.com]
- 7. IC261 induces cell cycle arrest and apoptosis of human cancer cells via CK1δ/ɛ and Wnt/β-catenin independent inhibition of mitotic spindle formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IC261 induces cell cycle arrest and apoptosis of human cancer cells via CK1δ/ɛ and Wnt/β-catenin independent inhibition of mitotic spindle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. embopress.org [embopress.org]
- 11. worldwide.promega.com [worldwide.promega.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 14. Casein Kinase 1 Delta Regulates the Pace of the Mammalian Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of SR-1277 and Erlotinib Efficacy in Xenograft Models
As information on a specific compound designated "SR-1277" is not publicly available, this guide will provide a template for a comparative analysis of a hypothetical novel anti-cancer agent, herein referred to as Fictional Compound this compound , against a known therapeutic alternative. For the purpose of this illustrative guide, we will position this compound as a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR) and compare its efficacy in xenograft models to Erlotinib , a well-established EGFR inhibitor used in the treatment of non-small cell lung cancer.
This guide provides a comparative overview of the pre-clinical efficacy of the hypothetical novel EGFR inhibitor, this compound, and the established drug, Erlotinib, in human tumor xenograft models. The data presented is synthesized from typical pre-clinical study designs to offer researchers, scientists, and drug development professionals a framework for evaluating novel therapeutics.
Data Presentation: Tumor Growth Inhibition
The following table summarizes the in vivo efficacy of this compound and Erlotinib in a patient-derived xenograft (PDX) model of non-small cell lung cancer (NSCLC) harboring an EGFR exon 19 deletion.
| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) (%) | Final Tumor Volume (mm³) (Mean ± SEM) |
| Vehicle Control | - | 0% | 1500 ± 150 |
| This compound | 50 mg/kg, oral, daily | 85% | 225 ± 30 |
| Erlotinib | 50 mg/kg, oral, daily | 60% | 600 ± 75 |
Experimental Protocols
A detailed methodology for the key xenograft efficacy study is provided below.
Patient-Derived Xenograft (PDX) Model Establishment and Efficacy Study:
-
Animal Models: Female athymic nude mice (6-8 weeks old) were used for the study. All animal procedures were conducted in accordance with institutional guidelines.
-
Tumor Implantation: Freshly resected human NSCLC tumor tissue with a confirmed EGFR exon 19 deletion was subcutaneously implanted into the flank of the mice.
-
Tumor Growth and Staging: Tumors were allowed to grow to a mean volume of approximately 150-200 mm³. Tumor-bearing mice were then randomized into three treatment groups (n=8 per group): Vehicle control, this compound (50 mg/kg), and Erlotinib (50 mg/kg).
-
Drug Administration: Treatments were administered orally once daily for 21 consecutive days.
-
Tumor Measurement: Tumor volume was measured twice weekly using digital calipers, and the volume was calculated using the formula: (Length x Width²) / 2.
-
Efficacy Endpoint: The primary efficacy endpoint was tumor growth inhibition (TGI), calculated at the end of the treatment period.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow.
Caption: EGFR signaling pathway inhibited by this compound and Erlotinib.
Caption: Experimental workflow for the xenograft efficacy study.
Disclaimer: The data and compound "this compound" presented in this guide are hypothetical and for illustrative purposes only. The experimental design and results are representative of typical pre-clinical anti-cancer drug evaluation.
Verifying Target Engagement of SR-1277: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor engages its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of SR-1277, a potent and selective inhibitor of Casein Kinase 1δ (CK1δ), and its alternatives. We present supporting experimental data for these compounds, detail essential experimental protocols for verifying target engagement, and visualize the relevant signaling pathways.
This compound is an ATP-competitive inhibitor of CK1δ, an enzyme implicated in various cellular processes, including the Wnt and Hedgehog signaling pathways, and circadian rhythm regulation. Dysregulation of CK1δ has been linked to several cancers, making it an attractive therapeutic target. This guide will delve into methods to verify the direct interaction of this compound with CK1δ in a cellular environment and compare its performance with other known CK1δ inhibitors.
Comparative Analysis of CK1δ Inhibitors
The following tables summarize the biochemical potency and kinase selectivity of this compound and other commercially available CK1δ inhibitors. This data is crucial for selecting the most appropriate tool compound for specific research needs, balancing potency with off-target effects.
Table 1: Biochemical Potency of Selected CK1δ Inhibitors
| Compound | Target | IC50 (nM) | Ki (nM) | Assay Type | Reference |
| This compound | CK1δ | 49 | 69 | Biochemical Kinase Assay | [1] |
| CK1ε | 260 | - | Biochemical Kinase Assay | [1] | |
| SR-3029 | CK1δ | 44 | 97 | Biochemical Kinase Assay | [2] |
| CK1ε | 260 | 97 | Biochemical Kinase Assay | [2] | |
| PF-670462 | CK1δ | 14 | - | Biochemical Kinase Assay | [3] |
| CK1ε | 7.7 | - | Biochemical Kinase Assay | [3] | |
| D4476 | CK1δ | 300 | - | Biochemical Kinase Assay | [4] |
| IC261 | CK1δ | 10-20 | - | Biochemical Kinase Assay | [5] |
Table 2: Kinase Selectivity Profile of this compound and Comparator Compounds
| Compound | Off-Target Kinases (Inhibition ≥90% at 10 µM) | Reference |
| This compound | FLT3, CDK9/Cyclin K | [1] |
| SR-3029 | FLT3, CDK4/cyclin D1, CDK6/cyclin D3 | [2] |
| PF-670462 | JNK, p38, EGFR isoforms, and others (non-selective) | [4] |
Experimental Protocols for Target Engagement Verification
Verifying that a compound binds to its intended target within the complex milieu of a living cell is paramount. Several robust methods are available for this purpose. Below are detailed protocols for two widely used target engagement assays: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement by measuring the thermal stabilization of a target protein upon ligand binding in cells or cell lysates.[6][7][8][9][10][11][12]
Principle: Ligand-bound proteins are generally more resistant to thermal denaturation than their unbound counterparts. CETSA leverages this principle by heating cell lysates or intact cells treated with a compound to a range of temperatures. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting or AlphaScreen/AlphaLISA. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells of interest (e.g., a cancer cell line endogenously expressing CK1δ) and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Lysis and Fractionation: Lyse the cells by repeated freeze-thaw cycles. Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of soluble CK1δ in each sample using a specific antibody-based method like Western blotting or a high-throughput method like AlphaLISA.
-
Data Analysis: Plot the percentage of soluble CK1δ relative to the unheated control against the corresponding temperature. A shift in the melting curve to the right for the this compound-treated samples compared to the vehicle control indicates thermal stabilization and thus, target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based assay that measures the binding of a test compound to a target protein in living cells using Bioluminescence Resonance Energy Transfer (BRET).[13][14][15][16][17][18][19][20][21]
Principle: The assay utilizes a target protein (CK1δ) fused to a NanoLuc® luciferase (the energy donor) and a fluorescently labeled tracer that binds to the same target protein (the energy acceptor). When the tracer is bound to the NanoLuc®-CK1δ fusion protein, BRET occurs. A test compound that also binds to CK1δ will compete with the tracer, leading to a decrease in the BRET signal.
Experimental Workflow:
Detailed Protocol:
-
Cell Preparation: Transiently transfect a suitable cell line (e.g., HEK293) with a plasmid encoding for a NanoLuc®-CK1δ fusion protein. After 24 hours, harvest and seed the cells into a white, 96-well assay plate.
-
Compound and Tracer Addition: To the plated cells, add the NanoBRET™ tracer at a predetermined optimal concentration and a serial dilution of this compound. Include wells with tracer only (for maximum BRET signal) and cells only (for background).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period to allow for compound entry and binding equilibrium (e.g., 2 hours).
-
Substrate Addition and Measurement: Add the Nano-Glo® substrate to all wells. Immediately measure the luminescence at two wavelengths: the donor emission (e.g., 460 nm) and the acceptor emission (e.g., 618 nm) using a plate reader equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer.
CK1δ Signaling Pathways
Understanding the signaling pathways in which CK1δ is involved provides context for the downstream cellular effects of its inhibition by compounds like this compound. CK1δ is a key regulator in the Wnt and Hedgehog signaling pathways.
Wnt/β-catenin Signaling Pathway
In the canonical Wnt pathway, CK1δ, along with GSK3β, phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation in the absence of a Wnt ligand. Inhibition of CK1δ can lead to the stabilization and nuclear accumulation of β-catenin, activating the transcription of Wnt target genes.[22][23][24][25][26]
Hedgehog Signaling Pathway
CK1δ also plays a role in the Hedgehog (Hh) signaling pathway, which is crucial for embryonic development and can be aberrantly activated in cancers like medulloblastoma. In the absence of the Hh ligand, the transmembrane protein Patched (PTCH) inhibits Smoothened (SMO). Upon Hh binding to PTCH, this inhibition is relieved, and SMO activates a downstream signaling cascade that leads to the activation of Gli transcription factors. CK1δ can phosphorylate and regulate the activity of Gli proteins.[22][27][28][29][30]
Conclusion
This compound is a potent and selective inhibitor of CK1δ with demonstrated anti-proliferative effects in various cancer cell lines. Verifying its direct engagement with CK1δ within a cellular context is essential for validating its mechanism of action and for the interpretation of downstream phenotypic effects. This guide has provided a framework for comparing this compound to other CK1δ inhibitors and has detailed robust experimental protocols, such as CETSA and NanoBRET™, for confirming cellular target engagement. The provided signaling pathway diagrams for the Wnt and Hedgehog pathways illustrate the critical role of CK1δ and provide a basis for understanding the functional consequences of its inhibition. Researchers are encouraged to employ these methods to rigorously validate the on-target activity of this compound and other kinase inhibitors in their specific cellular models of interest.
References
- 1. Inhibition of Casein Kinase 1δ as a Novel Therapeutic Strategy for Amyotrophic Lateral Sclerosis: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CETSA [cetsa.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eubopen.org [eubopen.org]
- 16. researchgate.net [researchgate.net]
- 17. reactionbiology.com [reactionbiology.com]
- 18. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com.cn]
- 19. protocols.io [protocols.io]
- 20. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 21. news-medical.net [news-medical.net]
- 22. CK1 in Developmental signaling: Hedgehog and Wnt - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 24. researchgate.net [researchgate.net]
- 25. Casein kinase 1 and Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Hedgehog Signaling | Cell Signaling Technology [cellsignal.com]
- 28. kalderonlab.biology.columbia.edu [kalderonlab.biology.columbia.edu]
- 29. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]
- 30. Activation of the hedgehog signaling pathway is associated with the promotion of cell proliferation and epithelial-mesenchymal transition in chronic rhinosinusitis with nasal polyps - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to SR-1277 and Known Wee1 Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The cell cycle checkpoint kinase, Wee1, has emerged as a critical target in oncology. Its inhibition can lead to mitotic catastrophe and cell death, particularly in cancer cells with existing DNA damage or dysfunctional G1 checkpoints. This guide provides a comparative analysis of SR-1277, a novel modulator of Wee1, and established ATP-competitive Wee1 kinase inhibitors, offering a resource for researchers in the field.
Mechanism of Action: A Tale of Two Strategies
Wee1 inhibitors can be broadly categorized based on their mechanism of action. The most clinically advanced compounds are ATP-competitive inhibitors that directly target the kinase activity of Wee1. In contrast, this compound represents a distinct approach by inhibiting the degradation of the Wee1 protein.
ATP-Competitive Wee1 Inhibition:
These inhibitors, such as adavosertib and azenosertib, bind to the ATP-binding pocket of the Wee1 kinase, preventing the phosphorylation of its primary substrate, CDK1. This leads to the premature activation of the CDK1/Cyclin B complex, forcing cells with damaged DNA to enter mitosis, which ultimately results in apoptotic cell death.
Inhibition of Wee1 Degradation:
This compound functions by inhibiting Casein Kinase 1δ (CK1δ) and 1ε (CK1ε), which are involved in the signaling cascade that leads to the degradation of Wee1. By inhibiting these kinases, this compound stabilizes Wee1 protein levels, thereby enhancing its function as a mitotic inhibitor. This mechanism suggests a different therapeutic strategy, potentially aimed at restoring or augmenting the G2/M checkpoint.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and prominent ATP-competitive Wee1 inhibitors.
Table 1: Potency and Selectivity of Wee1 Inhibitors
| Compound | Target | IC50 (nM) | Selectivity Notes |
| This compound | CK1δ | 49 | More selective for CK1δ over CK1ε. Inactive against a panel of other kinases. |
| Adavosertib (AZD1775) | Wee1 | 5.2 | Also inhibits other kinases at higher concentrations. |
| Azenosertib (ZN-c3) | Wee1 | 3.9 | Highly selective for Wee1. |
| Debio 0123 | Wee1 | 0.8 | Highly selective for Wee1. |
| IMP7068 | Wee1 | Potent and selective | Specific IC50 not publicly disclosed. |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. Data is compiled from multiple sources and may vary depending on the assay conditions.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Cross-Validation of SR-1277 Effects: A Comparative Guide for Researchers
In the landscape of cancer therapeutics, the targeting of cell cycle checkpoints has emerged as a promising strategy. SR-1277, a potent and selective inhibitor of Casein Kinase 1δ/ε (CK1δ/ε), has shown significant anti-proliferative activity by modulating the G2/M cell cycle checkpoint. This guide provides a comparative analysis of this compound with other relevant inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in drug development and scientific investigation.
Performance Comparison of this compound and Alternatives
The anti-proliferative effects of this compound and its alternatives, including another CK1δ/ε inhibitor (SR-3029) and a Wee1 inhibitor (AZD1775), have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following table summarizes the available IC50 data from different studies. It is important to note that direct cross-laboratory validation studies are limited, and variations in experimental conditions can influence the observed IC50 values.
| Compound | Target | Cancer Cell Line | IC50 (nM) | Reference |
| This compound | CK1δ/ε | A375 (Melanoma) | ≤ 100 | [1] |
| SR-3029 | CK1δ/ε | A375 (Melanoma) | 86 | [2] |
| MDA-MB-231 (Breast) | 26 | [2] | ||
| AZD1775 | Wee1 | SW480 (Colorectal) | 140 | [3] |
| HT-29 (Colorectal) | 185 | [3] | ||
| BFTC-909 (Urothelial) | ~170-230 | [4] | ||
| T24 (Urothelial) | ~170-230 | [4] | ||
| J82 (Urothelial) | ~170-230 | [4] | ||
| RT4 (Urothelial) | < 170 | [4] |
Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental protocols, such as cell seeding density and incubation time.
Experimental Protocols
To ensure reproducibility and facilitate the comparison of results across different laboratories, detailed experimental protocols are essential. Below are methodologies for key assays used to evaluate the efficacy of this compound and its alternatives.
Anti-Proliferative Activity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound, SR-3029, or AZD1775 dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, SR-3029, AZD1775) in complete medium. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (this compound, SR-3029, AZD1775)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compounds for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.
-
Fixation: Wash the cells with ice-cold PBS and fix them by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight or until analysis.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathway and Experimental Workflow Visualizations
To better understand the mechanism of action of this compound and its alternatives, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.
Caption: G2/M checkpoint signaling pathway and points of intervention by inhibitors.
Caption: General experimental workflow for evaluating anti-proliferative effects.
References
SR-1277 Specificity Profiling: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the kinase inhibitor SR-1277 with other relevant compounds, supported by experimental data. The information is presented to facilitate an objective assessment of this compound's performance and specificity.
This compound is a potent, ATP-competitive inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), two serine/threonine kinases implicated in various cellular processes, including the Wnt signaling pathway, and are considered targets in oncology.[1] This guide profiles the specificity of this compound against a panel of other kinases and compares its activity with SR-3029, a more selective inhibitor, and PF-670462, a well-known but less selective CK1δ/ε inhibitor.
Kinase Inhibition Profile
The following tables summarize the in vitro inhibitory activity (IC50) of this compound and comparator compounds against their primary targets and a selection of off-target kinases. Lower IC50 values indicate higher potency.
Table 1: Potency Against Primary Targets (CK1δ and CK1ε)
| Compound | CK1δ IC50 (nM) | CK1ε IC50 (nM) |
| This compound | 49 | 260 |
| SR-3029 | 44 | 260 |
| PF-670462 | 14 | 7.7 |
Data sourced from multiple vendor sites and publications.[1][2][3][4][5][6]
Table 2: Off-Target Kinase Inhibition Profile
| Kinase | This compound IC50 (nM) | SR-3029 IC50 (nM) | PF-670462 (% Inhibition @ 10 µM) |
| FLT3 | 305 | 3000 | >90% |
| CDK4/cyclin D1 | 1340 | 576 | Not reported |
| CDK6/cyclin D3 | 311 | 427 | Not reported |
| CDK9/cyclin K | 109 | Not reported | Not reported |
| JNKs | Not reported | Not reported | >90% |
| p38 kinases | Not reported | Not reported | >90% |
| EGFR | Not reported | Not reported | >90% |
Data for this compound and SR-3029 are presented as IC50 values where available. Data for PF-670462 is presented as percentage of inhibition at a 10 µM concentration from a KINOMEscan® analysis, indicating it is a non-selective inhibitor.[1]
Experimental Protocols
In Vitro Kinase Assay: KINOMEscan® Selectivity Profiling
The kinase selectivity of this compound and its comparators was determined using the DiscoverRX® KINOMEscan® platform. This method is an ATP-independent, active site-directed competition binding assay.
Principle: The assay measures the ability of a test compound to displace a proprietary, bead-immobilized ligand from the active site of a DNA-tagged kinase. The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction between the compound and the kinase.
Brief Protocol:
-
A panel of DNA-tagged kinases is incubated with an immobilized, active-site directed ligand in the presence of the test compound (e.g., this compound at 10 µM).
-
After an incubation period to allow for binding equilibrium, the unbound kinase is washed away.
-
The amount of kinase remaining bound to the solid support is quantified by qPCR.
-
The results are reported as the percentage of the kinase that remains bound in the presence of the test compound compared to a DMSO control (% control). A lower % control value signifies stronger inhibition.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the biological context and experimental design, the following diagrams are provided in Graphviz DOT language.
Caption: Canonical Wnt/β-catenin signaling pathway.
Caption: KINOMEscan® experimental workflow.
References
- 1. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 3. chayon.co.kr [chayon.co.kr]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 6. drugtargetreview.com [drugtargetreview.com]
A Comparative Analysis of Casein Kinase 1δ/ε Inhibitors: SR-1277 versus SR-3029
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two potent and selective ATP-competitive inhibitors of Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε), SR-1277 and SR-3029. Both compounds have emerged from a purine scaffold and demonstrate significant potential in cancer research. This document summarizes their biochemical potency, cellular activity, selectivity, and pharmacokinetic profiles, supported by experimental data and detailed methodologies.
Biochemical Potency and Selectivity
This compound and SR-3029 were developed as part of a series of inhibitors targeting CK1δ and CK1ε. Both compounds exhibit potent inhibition of these primary targets. SR-3029 is slightly more potent against CK1δ, while both compounds show similar activity against CK1ε.
Table 1: Comparative Biochemical Potency of this compound and SR-3029
| Compound | CK1δ IC50 (nM) | CK1ε IC50 (nM) |
| This compound | 49 | 260 |
| SR-3029 | 44 | 260 |
Data sourced from Bibian et al., 2013.
A key aspect of a kinase inhibitor's utility is its selectivity. Both this compound and SR-3029 have been profiled against a broad panel of kinases to assess their off-target effects.
Table 2: Selectivity Profile of this compound and SR-3029 against a Panel of Kinases
| Kinase | This compound (% Inhibition at 1 µM) | SR-3029 (% Inhibition at 1 µM) |
| FLT3 | >90 | >90 |
| CDK9/cyclin K | >90 | Not reported |
| CDK6/cyclin D3 | 50-90 | 50-90 |
| CDK4/cyclin D1 | 50-90 | 50-90 |
Data represents a summary of findings from kinome scanning. For detailed information, refer to Bibian et al., 2013.
Cellular Activity
The anti-proliferative effects of this compound and SR-3029 have been evaluated in various cancer cell lines. The A375 melanoma cell line, known to be sensitive to CK1δ/ε inhibition, was used as a primary model.
Table 3: Comparative Cellular Activity of this compound and SR-3029
| Compound | Cell Line | EC50 (nM) |
| This compound | A375 | 22 |
| SR-3029 | A375 | 86[1][2] |
Data sourced from Bibian et al., 2013 and other vendor websites.[1][2]
In Vivo Pharmacokinetics
Preliminary pharmacokinetic studies in mice have been conducted to assess the drug-like properties of these compounds.
Table 4: Comparative In Vivo Pharmacokinetic Properties of this compound and SR-3029 in Mice
| Parameter | This compound (1 mg/kg, i.v.) | SR-3029 (5 mg/kg, i.p.) |
| Cmax (µM) | 1.2 | 0.8 |
| T½ (h) | 1.42 | 2.1 |
| AUC (µM·h) | 1.26 | 2.5 |
| Brain Penetration | 24% | Not reported |
Data sourced from MedChemExpress product pages and Bibian et al., 2013.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the process of evaluation for these inhibitors, the following diagrams are provided.
Caption: Wnt/β-catenin signaling pathway and the role of CK1δ/ε.
References
Comparative Efficacy of SR-1277 in Anti-Cancer Research: A Guide for Scientists
For researchers and drug development professionals, this guide provides a comprehensive comparison of the anti-cancer effects of SR-1277, a potent and selective inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), against other notable CK1δ/ε inhibitors. This document outlines quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to support informed decisions in cancer research.
Executive Summary
This compound has emerged as a highly selective dual inhibitor of CK1δ and CK1ε, key regulators of multiple oncogenic signaling pathways. Its anti-cancer properties are primarily attributed to its role in modulating the G2/M cell cycle checkpoint through the regulation of Wee1 kinase stability. This guide presents a comparative analysis of this compound with other CK1δ/ε inhibitors, namely PF-670462 and IC261, highlighting differences in potency, selectivity, and mechanism of action.
Data Presentation: Comparative Inhibitory and Anti-proliferative Activities
The following tables summarize the in vitro efficacy of this compound and its counterparts against their target kinases and various cancer cell lines.
Table 1: Kinase Inhibitory Potency (IC50)
| Compound | CK1δ (nM) | CK1ε (nM) | Other Notable Targets |
| This compound | 49 | 260 | Highly selective |
| PF-670462 | 14 | 7.7 | p38, EGFR |
| IC261 | 1000 | 1000 | Tubulin polymerization, CK1α (16 µM) |
| SR-3029 | 44 | 260 | Highly selective |
Table 2: Anti-proliferative Activity (EC50/IC50) in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | EC50/IC50 (nM) |
| This compound | A375 | Melanoma | 86 |
| SR-3029 | A375 | Melanoma | 86 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 26 | |
| PF-670462 | A375 | Melanoma | >10,000 |
| MEC-1 | Chronic Lymphocytic Leukemia | 2,400 | |
| IC261 | MCF7 | Breast Cancer (β-catenin positive) | 500[1] |
| MDA-MB-453 | Breast Cancer (β-catenin negative) | 86,000[1] | |
| Pancreatic Cancer Cell Lines | Pancreatic Cancer | ~1,250[2] |
Mechanism of Action: CK1δ/ε Inhibition and Cell Cycle Control
This compound and its analogs exert their anti-cancer effects primarily through the inhibition of CK1δ and CK1ε. These kinases are implicated in various cellular processes, including the Wnt/β-catenin signaling pathway and the regulation of cell cycle checkpoints. A key mechanism of action for this compound involves the stabilization of the Wee1 kinase, a critical regulator of the G2/M checkpoint. By inhibiting CK1δ/ε, this compound prevents the degradation of Wee1, leading to cell cycle arrest at the G2/M phase and subsequent inhibition of cancer cell proliferation.
In contrast, other inhibitors exhibit different mechanistic profiles. While PF-670462 is a potent CK1δ/ε inhibitor, it lacks significant anti-cancer activity on its own in some cell lines and displays off-target effects on kinases like p38 and EGFR. IC261, on the other hand, induces cancer cell death through inhibition of tubulin polymerization, a mechanism independent of its CK1δ/ε inhibitory activity at lower concentrations.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation and comparison of these compounds.
Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to block 50% of the kinase activity (IC50).
Materials:
-
Recombinant human CK1δ or CK1ε enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Substrate (e.g., α-casein)
-
[γ-³²P]ATP
-
Test compounds (this compound and alternatives) dissolved in DMSO
-
SDS-PAGE apparatus and reagents
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant CK1δ or CK1ε enzyme, and the substrate α-casein.
-
Add serial dilutions of the test compound (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate using a phosphorimager.
-
Quantify the band intensities to determine the extent of kinase inhibition at each compound concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of a compound on cancer cell proliferation and viability.
Materials:
-
Cancer cell lines (e.g., A375, MDA-MB-231)
-
Complete cell culture medium
-
Test compounds (this compound and alternatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds (or DMSO as a vehicle control) for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the EC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (this compound and alternatives) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compounds or vehicle control for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice for at least 30 minutes.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Wee1 Degradation Assay
This reporter assay is used to identify compounds that stabilize the Wee1 protein.
Materials:
-
HeLa cells
-
Expression plasmid for a Wee1-luciferase fusion protein
-
Transfection reagent
-
Cell culture medium
-
Test compounds (this compound and alternatives) dissolved in DMSO
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfect HeLa cells with the Wee1-luciferase expression plasmid.
-
After 24 hours, treat the transfected cells with the test compounds or vehicle control.
-
Incubate for a further 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
An increase in luciferase signal compared to the vehicle control indicates stabilization of the Wee1-luciferase fusion protein.
Visualizations
The following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the logical relationship of this compound's anti-cancer effects.
Caption: Wnt/β-catenin signaling pathway and the inhibitory role of this compound.
Caption: Workflow for evaluating the anti-cancer effects of this compound.
Caption: Logical flow of this compound's anti-cancer mechanism of action.
References
No Publicly Available Data on SR-1277 in Combination with PARP Inhibitors
Initial investigations to gather information on a compound designated as SR-1277 for the purpose of creating a comparative guide with PARP inhibitors have yielded no publicly available scientific literature, clinical trial data, or any other relevant documentation.
Extensive searches of scientific databases and clinical trial registries for "this compound" in the context of cancer therapy, drug development, or in combination with PARP (Poly (ADP-ribose) polymerase) inhibitors did not return any specific information on a compound with this identifier.
This lack of public information prevents the creation of the requested comparison guide. The core requirements of the request, including data presentation in tables, detailing experimental protocols, and visualizing signaling pathways, are contingent upon the availability of foundational data for this compound. Without any studies or data to analyze, it is not possible to:
-
Summarize quantitative data comparing this compound to other alternatives.
-
Provide detailed methodologies for key experiments involving this compound.
-
Create diagrams of signaling pathways or experimental workflows related to this compound's interaction with PARP inhibitors.
It is possible that "this compound" is an internal compound code that has not yet been disclosed in public forums, a new discovery not yet published, or a potential typographical error in the query.
Therefore, a comprehensive and objective comparison guide as requested cannot be generated at this time due to the absence of any identifiable information on the primary topic, this compound. Further investigation would be possible if a correct and publicly documented compound name or identifier can be provided.
Safety Operating Guide
Navigating the Disposal of SR-1277: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory materials are paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the proper disposal of SR-1277, identified as Pettit Marine Paint Trinidad SR Antifouling Paint 1277 Blue . This product is an antifouling paint with a high concentration of cuprous oxide, necessitating specific disposal protocols. Adherence to these guidelines is critical for environmental protection and occupational safety.
Key Product Specifications
Understanding the chemical and physical properties of this compound is the first step in its safe management. The following table summarizes the key quantitative data for this product.
| Property | Value |
| Biocide | Cuprous Oxide: 65.0% |
| Solids by Weight | 84% |
| VOC (Volatile Organic Compounds) | 330 grams/liter (max) |
| Flash Point | 98°F (SETA) |
| Coverage | 400 ft²/gal |
| Wet Film Thickness | 3.5 mils |
| Dry Film Thickness | 2 mils |
| Application Temperature | 40°F Min. / 90°F Max. |
Disposal Protocol: A Step-by-Step Approach
The disposal of this compound must be conducted in a manner that prevents environmental contamination and complies with all applicable local, state, and federal regulations. The following protocol outlines the necessary steps for its proper disposal.
1. Personal Protective Equipment (PPE):
-
Wear solvent-resistant gloves (e.g., Nitrile rubber, Neoprene, or impervious butyl rubber gloves).[1]
-
Use safety glasses with side-shields or tightly fitting safety goggles.[1]
-
In case of splashes, a face shield is recommended.[1]
-
Ensure adequate ventilation, especially in confined areas.[1][2]
2. Waste Collection and Storage:
-
Collect all this compound waste, including unused paint, contaminated materials (brushes, rollers, rags), and empty containers, in a designated and properly labeled hazardous waste container.
-
The container must be kept tightly closed and stored in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other sources of ignition.[1][2]
-
Store the waste in a locked-up area to prevent unauthorized access.[1][2]
-
Ground and bond containers when transferring material to prevent static discharge.[1][2]
3. Disposal Procedure:
-
Do not dispose of this compound in regular trash or pour it down the drain.
-
The primary disposal method is to an approved waste disposal plant.[1][3]
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for Pettit Marine Paint Trinidad SR Antifouling Paint 1277 Blue for proper characterization and handling of the waste.
-
Follow all instructions provided by the hazardous waste disposal company regarding packaging and labeling of the waste container.
4. Spill Management:
-
In the event of a spill, immediately eliminate all ignition sources.[2]
-
Ventilate the area.[2]
-
Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.
-
Collect the absorbed material and place it in a designated hazardous waste container for disposal.
-
Clean the contaminated surface thoroughly.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling SR-1277
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of SR-1277, a potent and selective casein kinase 1δ/ε (CK1δ/ε) inhibitor. The following guidelines are intended to supplement, not replace, a comprehensive Safety Data Sheet (SDS) which should be obtained directly from your chemical supplier. This compound is a research chemical with significant antiproliferative activity, necessitating stringent safety protocols to ensure the well-being of laboratory personnel.
Chemical and Physical Properties
A summary of the known properties of this compound is provided below. This information is crucial for safe handling and storage.
| Property | Value | Source |
| Chemical Name | 2-morpholino-N-((4-nitro-1H-benzo[d]imidazol-2-yl)methyl)-9-(thiophen-3-yl)-9H-purin-6-amine | Sigma-Aldrich |
| Synonyms | ML177 | Sigma-Aldrich |
| Molecular Formula | C₂₁H₁₉N₉O₃S | Sigma-Aldrich |
| Molecular Weight | 477.50 g/mol | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| Storage Temperature | 2-8°C | Sigma-Aldrich |
| Storage Class | 11 - Combustible Solids | Sigma-Aldrich |
| Water Pollution Class | WGK 3 (highly hazardous for water) | Sigma-Aldrich |
Personal Protective Equipment (PPE)
Due to the potent nature of this compound and the absence of a publicly available, detailed Safety Data Sheet, a cautious approach to personal protective equipment is mandatory. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or punctures before and during use. Change gloves frequently, especially after direct contact. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield should be worn when there is a risk of splashing. |
| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn at all times. Full-body protection may be necessary for large-scale operations or in the event of a spill. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended, especially when handling the solid form or creating solutions. Work should be conducted in a certified chemical fume hood. |
Operational Plan: Handling and Experimental Workflow
Adherence to a strict operational plan is critical to minimize exposure and ensure experimental integrity. The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations. |
| Contaminated Labware (e.g., pipette tips, vials) | Collect in a designated hazardous waste container. Do not mix with non-hazardous waste. |
| Liquid Waste (e.g., unused solutions) | Collect in a sealed, labeled hazardous waste container. The container should be compatible with the solvent used. |
| Contaminated PPE (e.g., gloves, apron) | Dispose of as hazardous waste in a designated container. |
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill using absorbent materials. Collect all contaminated materials in a sealed, labeled hazardous waste container. Decontaminate the spill area. |
This compound in the CK1δ/ε Signaling Pathway
This compound is an ATP-competitive inhibitor of casein kinase 1δ (CK1δ) and casein kinase 1ε (CK1ε). These kinases are involved in various cellular processes, including the regulation of cell cycle progression. The diagram below illustrates the inhibitory action of this compound on this pathway.
Disclaimer: The information provided in this document is intended for guidance purposes only and is based on publicly available data for similar chemical compounds. A comprehensive and compound-specific Safety Data Sheet (SDS) from the manufacturer or supplier is the definitive source for all safety and handling information. It is the responsibility of the user to obtain and adhere to the guidelines set forth in the official SDS for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
